Weyipnv
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H61N9O12 |
|---|---|
Molecular Weight |
920.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C45H61N9O12/c1-5-24(4)38(44(64)54-18-8-11-34(54)43(63)51-33(21-35(47)56)42(62)52-37(23(2)3)45(65)66)53-41(61)32(19-25-12-14-27(55)15-13-25)50-40(60)31(16-17-36(57)58)49-39(59)29(46)20-26-22-48-30-10-7-6-9-28(26)30/h6-7,9-10,12-15,22-24,29,31-34,37-38,48,55H,5,8,11,16-21,46H2,1-4H3,(H2,47,56)(H,49,59)(H,50,60)(H,51,63)(H,52,62)(H,53,61)(H,57,58)(H,65,66)/t24-,29-,31-,32-,33-,34-,37-,38-/m0/s1 |
InChI Key |
RBPBCZXCQLGUTL-JPZYKGSPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of the Weyipnv Peptide with the SurA Chaperone
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The periplasmic chaperone SurA is essential for the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria, making it a compelling target for novel antimicrobial strategies.[1][2] The heptapeptide (B1575542) with the sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val (Weyipnv), identified through phage display, serves as a high-affinity ligand that mimics the binding of nascent OMPs.[3][4] This document provides a detailed technical overview of the molecular mechanism governing the interaction between the this compound peptide and SurA. It consolidates quantitative binding data, outlines key experimental methodologies, and visualizes the interaction pathways to provide a comprehensive resource for researchers in structural biology and drug development.
The SurA Chaperone and the this compound Peptide
SurA facilitates the transport and correct folding of OMPs as they traverse the periplasm.[5][6] It is a modular protein composed of a central core domain (formed by the N- and C-termini) and two parvulin-like peptidyl-prolyl isomerase (PPIase) domains, P1 and P2.[3][7] While SurA possesses PPIase activity, its primary function in OMP biogenesis is attributed to its chaperone 'holdase' activity, which prevents the aggregation of unfolded OMPs.[8][9]
The this compound peptide, also referred to as N-peptide, was selected from a phage display library for its high affinity to SurA.[4] It acts as a specific ligand for the P1 domain and has become an invaluable tool for studying SurA's structure and function.[3][10]
Mechanism of Action: this compound-SurA Interaction
The binding of this compound to SurA is a specific, well-characterized interaction that induces significant conformational changes in the chaperone, mimicking its engagement with natural OMP substrates.
Binding Site and Specificity
Crystallographic and biochemical studies have conclusively shown that the this compound peptide binds to the first PPIase domain (P1) of SurA.[3][5] The binding surface on the P1 domain is a concave, largely nonpolar pocket approximately 20 Å long and 10 Å wide.[3] The interaction is characterized by a strong preference for aromatic amino acids, a feature consistent with SurA's role in binding OMPs, which are rich in aromatic residues within their β-strands.[3][4][9] The tryptophan and tyrosine residues of this compound contribute a significant fraction of the binding interactions.[3][5]
Conformational Changes
Upon binding the this compound peptide, SurA undergoes a distinct conformational change. In its apo (unbound) state, SurA exists in a dynamic equilibrium between "closed" and "open" conformations. The binding of this compound to the P1 domain stabilizes an "extended" or "open" conformation.[7][11] This event involves the release of the P1 domain from the core domain.[10] This conformational shift is believed to be a crucial step in the chaperone cycle, preparing SurA to accept and chaperone a full OMP client.[11] Hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments have confirmed that peptide binding leads to deprotection at the core-P1 interface, consistent with this opening mechanism.[7]
dot
Caption: this compound binds to SurA, inducing a shift to an open state.
Quantitative Binding Analysis
Isothermal Titration Calorimetry (ITC) has been employed to quantify the thermodynamic parameters of the this compound-SurA interaction. The data consistently show a binding affinity in the low micromolar range with a 1:1 stoichiometry.
| Parameter | Value | SurA Construct | Reference |
| Dissociation Constant (Kd) | 1-14 µM | Full-length SurA & Core Domain | [4][10] |
| Dissociation Constant (Kd) | 2.30 ± 0.05 µM | Full-length SurA | [11] |
| Stoichiometry (n) | 1:1 | Full-length SurA | [3] |
| Binding Enthalpy (ΔH) | Data not specified | - | - |
| Binding Entropy (TΔS) | Data not specified | - | - |
Structural Basis of Interaction
The high-resolution crystal structure of the this compound peptide in complex with the SurA P1 domain (at 1.3 Å) reveals the precise molecular interactions.[3] The peptide binds as a monomer in an extended conformation, fitting into the concave surface of the P1 domain.[3][5] This structural data provides a blueprint for the rational design of small molecule inhibitors that could target this critical peptide-binding site.
dot
Caption: this compound specifically targets the P1 domain of the SurA chaperone.
Detailed Experimental Protocols
The following sections describe the methodologies used to characterize the this compound-SurA interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation: Purified SurA protein is dialyzed extensively against the desired ITC buffer (e.g., phosphate-buffered saline, pH 7.4). The this compound peptide is dissolved in the final dialysis buffer. Protein and peptide concentrations are determined accurately using UV absorbance at 280 nm or a suitable peptide assay.
-
Instrument Setup: The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 20-25°C).
-
Loading: The sample cell is loaded with the SurA protein solution (typically at a concentration of 10-50 µM). The injection syringe is loaded with the this compound peptide solution at a concentration 10-15 times that of the protein.
-
Titration: An initial small injection (e.g., 0.4 µL) is made to remove air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
Data Analysis: The raw data (heat change per injection) is integrated to obtain the heat released per mole of injectant. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin to extract the Kd, n, and ΔH values.
dot
Caption: Workflow for characterizing binding affinity using ITC.
X-ray Crystallography
This technique was used to determine the three-dimensional structure of the SurA P1 domain in complex with the this compound peptide.[3]
Protocol:
-
Complex Formation: The purified P1 domain of SurA is incubated with a molar excess of the this compound peptide to ensure saturation.
-
Crystallization: The SurA-peptide complex is concentrated and subjected to crystallization screening using methods like hanging-drop vapor diffusion.[3] This involves mixing the complex solution with a reservoir solution containing precipitants (e.g., salts, polymers). Crystals of the complex were grown against a reservoir containing 0.1 M MES (pH 6.5), 0.1 M potassium phosphate, 0.1 M sodium phosphate, and 1.4–1.8 M NaCl.[3]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron light source.
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of SurA as a search model. The electron density map is then used to build the peptide model, and the entire complex structure is refined to high resolution (1.3 Å).[3]
Phage Display
This technique was used to identify the this compound peptide from a random peptide library.[3][4]
Protocol:
-
Library Preparation: A phage library displaying random heptameric peptides on the surface of M13 bacteriophage is prepared.
-
Biopanning: The library is incubated with immobilized SurA protein (the target). Phages that do not bind are washed away.
-
Elution: Phages that specifically bind to SurA are eluted, typically by changing pH or using a competitive ligand.
-
Amplification: The eluted phages are used to infect E. coli cells to amplify the population of binding phages.
-
Iterative Selection: Steps 2-4 are repeated for several rounds (typically 3-5) to enrich for the highest-affinity binders.
-
Sequencing: After the final round, the DNA from individual phage clones is isolated and sequenced to identify the amino acid sequence of the binding peptides, which led to the discovery of the this compound motif.
Conclusion
The interaction between the this compound peptide and the SurA chaperone is a well-defined molecular recognition event. This compound binds with micromolar affinity to the P1 domain of SurA, inducing a conformational change that is critical to the chaperone's function. The detailed understanding of this mechanism, supported by robust quantitative and structural data, establishes this compound as a powerful chemical probe. Furthermore, the insights gained from studying this interaction provide a solid foundation for the structure-based design of novel SurA inhibitors, which hold potential as next-generation antibiotics against Gram-negative pathogens.
References
- 1. Inhibition of Chaperone Proteins – The Ryno Lab [ryno-lab.com]
- 2. The Activity of Escherichia coli Chaperone SurA Is Regulated by Conformational Changes Involving a Parvulin Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Function and Structural Flexibility of the Periplasmic Molecular Chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic interplay between the periplasmic chaperone SurA and the BAM complex in outer membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Outer membrane protein assembly mediated by BAM-SurA complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Heptapeptide WEYIPNV in Elucidating the Function of the Bacterial Chaperone SurA: A Technical Guide
The periplasmic chaperone SurA is crucial for the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria, ensuring their correct folding and insertion into the outer membrane.[1][2][3][4][5] A significant leap in understanding SurA's function came from the identification and characterization of specific peptide motifs that it recognizes. Among these, the heptapeptide (B1575542) with the sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val (WEYIPNV) has emerged as a pivotal tool for researchers. This technical guide provides an in-depth overview of the role of this compound in studying SurA, summarizing key quantitative data, experimental protocols, and interaction pathways.
This compound: A High-Affinity Ligand Mimicking Outer Membrane Proteins
The this compound peptide was identified through phage display, a powerful technique for discovering high-affinity ligands for a target protein from a vast library of peptides.[3] This peptide was found to bind to SurA with high affinity and its sequence is representative of a consensus binding pattern frequently found in integral outer membrane proteins.[3] Specifically, the tripeptide motif "aromatic-random-aromatic" is more common in OMPs than in other E. coli proteins, suggesting that SurA recognizes this feature in its natural substrates.[3]
Competition experiments have demonstrated that phage-selected peptides like this compound can compete with unfolded OMPs for binding to SurA.[1] This indicates that this compound binding mimics the initial recognition of unfolded OMP clients by the chaperone, making it an excellent model substrate for detailed biochemical and structural studies.
Structural Basis of the SurA-WEYIPNV Interaction
Crystallographic studies have provided atomic-level insights into how SurA recognizes this compound. The crystal structure of the this compound peptide in complex with the first peptidyl-prolyl isomerase (PPIase) domain of E. coli SurA (the P1 domain) has been solved at a resolution of 1.3 Å.[1][2] These studies revealed that:
-
The peptide recognition is primarily handled by the P1 domain of SurA.[1][2]
-
SurA binds to the this compound heptapeptide as a monomer, with the peptide adopting an extended conformation.[1][2]
-
The binding surface on the P1 domain is a concave, largely nonpolar region to which the peptide binds.[1]
-
Side chains of the aromatic residues in the peptide make a significant contribution to the binding interactions.[1][2]
These structural details underscore the importance of aromatic residues in SurA's substrate recognition and provide a template for the design of potential inhibitors of SurA function, which could be explored as novel antimicrobial agents.
Quantitative Data: Binding Affinity of this compound to SurA
Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding affinity between this compound and SurA. The dissociation constant (Kd) for this interaction is in the micromolar range, indicating a strong interaction.
| SurA Construct | Ligand | Binding Affinity (Kd) | Technique | Reference |
| Full-length SurA | This compound | 1-14 µM | ITC | [3] |
| SurA core domain | This compound | 1-14 µM | ITC | [3] |
| SurA (lacking P2 domain) | This compound | Micromolar range | ITC | [1] |
Key Experimental Protocols
The study of the SurA-WEYIPNV interaction has relied on a combination of powerful biochemical and biophysical techniques. Below are detailed methodologies for the core experiments.
Phage Display for Peptide Ligand Identification
Objective: To identify high-affinity peptide binders to SurA from a combinatorial peptide library displayed on bacteriophage.
Methodology:
-
Library Preparation: A library of random heptameric peptides is genetically fused to the pIII coat protein of M13 bacteriophage.
-
Immobilization of Target: Purified SurA protein is immobilized on a solid support, such as the wells of a microtiter plate.
-
Biopanning: The phage library is incubated with the immobilized SurA. Non-binding phages are washed away.
-
Elution: Bound phages are eluted, typically by changing the pH or using a competitive ligand.
-
Amplification: The eluted phages are used to infect E. coli to amplify the population of binding phages.
-
Iterative Selection: The process of binding, washing, elution, and amplification is repeated for several rounds to enrich for high-affinity binders.
-
Sequencing: After several rounds of selection, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the binding motifs, such as this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and entropy) of the SurA-WEYIPNV interaction.
Methodology:
-
Sample Preparation: Purified SurA is placed in the sample cell of the calorimeter, and the synthesized this compound peptide is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the this compound peptide solution are made into the SurA solution.
-
Heat Measurement: The heat change associated with each injection is measured by the calorimeter. The initial injections result in a larger heat change as more SurA molecules are available to bind the peptide. As SurA becomes saturated, the heat change diminishes.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
X-ray Crystallography for Structural Determination
Objective: To determine the three-dimensional structure of the SurA-WEYIPNV complex at atomic resolution.
Methodology:
-
Protein-Peptide Complex Formation: Purified SurA (or its P1 domain) is incubated with a molar excess of the this compound peptide to ensure the formation of the complex.
-
Crystallization: The SurA-WEYIPNV complex is subjected to a wide range of crystallization screening conditions (varying precipitants, pH, and temperature) using techniques like vapor diffusion (hanging drop or sitting drop).
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are grown, they are carefully harvested and cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) to prevent ice crystal formation during data collection.
-
X-ray Diffraction Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The structure is then solved using molecular replacement (if a homologous structure is available) or other phasing methods. The atomic model of the SurA-WEYIPNV complex is built into the electron density map and refined to yield a final, high-resolution structure.[1][2]
Visualizations: Workflows and Pathways
Experimental Workflow for SurA-WEYIPNV Characterization
Caption: Workflow for the discovery and characterization of the this compound peptide as a SurA ligand.
Logical Relationship of SurA Domains and this compound Binding
Caption: Domain organization of SurA, highlighting the P1 domain as the primary binding site for this compound.
SurA's Role in OMP Biogenesis and Inhibition by this compound
References
- 1. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the function and structural flexibility of the periplasmic molecular chaperone SurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Function and Structural Flexibility of the Periplasmic Molecular Chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
Weyipnv Peptide as a Ligand for the SurA P1 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The periplasmic chaperone protein SurA is essential for the biogenesis of β-barrel outer membrane proteins (OMPs) in Gram-negative bacteria, making it a compelling target for novel antimicrobial agents.[1] SurA's function is intricately linked to its modular structure, which includes a core domain and two peptidyl-prolyl isomerase (PPIase) domains, P1 and P2.[2][3] The P1 domain has been identified as a primary site for substrate recognition.[3][4] This guide provides a detailed technical overview of the heptapeptide (B1575542) Weyipnv, a well-characterized ligand that specifically binds to the SurA P1 domain. We will delve into the quantitative binding data, the experimental protocols used for its characterization, and the structural basis of this critical interaction.
Introduction to SurA and the this compound Peptide
SurA plays a pivotal role in the transport and folding of OMPs, which are crucial for bacterial viability and virulence.[1][5] The protein consists of a core domain and two PPIase domains, P1 and P2.[2][3] While the core domain possesses general chaperone activity, the P1 domain is primarily responsible for recognizing and binding unfolded OMPs.[3][4][6]
The this compound peptide (sequence: Trp-Glu-Tyr-Ile-Pro-Asn-Val) was first identified through phage display screening as a high-affinity ligand for SurA.[7][8] Subsequent studies revealed that its binding is specifically localized to the P1 domain.[3][4][9] This interaction is of significant interest as it is believed to mimic the binding of natural OMP substrates, providing a valuable tool for studying SurA's mechanism of action and for the development of potential inhibitors.[4][10]
Quantitative Binding Data
The interaction between the this compound peptide and the SurA P1 domain has been quantitatively characterized, primarily using Isothermal Titration Calorimetry (ITC). The binding affinity is in the micromolar range, indicating a moderately strong interaction.
| Ligand | Protein Target | Method | Dissociation Constant (Kd) | Stoichiometry (N) | Reference |
| This compound | SurA | ITC | 1-14 µM | 1:1 | [8][9][11] |
| This compound | SurA P1 domain | ITC | ~50-fold tighter than full SurA | 1:1 | [4] |
Structural Basis of the Interaction
The high-resolution crystal structure of the this compound peptide in complex with the SurA P1 domain has been solved at 1.3 Å, providing detailed insights into the molecular interactions.[3][4]
-
Peptide Conformation: The this compound peptide binds to the P1 domain in an extended conformation.[3][4]
-
Binding Site: The peptide interacts with a concave, predominantly nonpolar surface on the P1 domain.[4] This binding surface is formed by the exposed face of a beta-sheet and adjacent loops.[4]
-
Key Interactions: The binding is largely driven by interactions involving the aromatic side chains of the peptide, particularly the tryptophan and tyrosine residues.[3][4]
The binding of this compound to the P1 domain can also induce conformational changes in the full SurA protein, promoting the release of the P1 domain from the core.[9]
Experimental Protocols
The characterization of the this compound-SurA P1 interaction has relied on a combination of biophysical and structural biology techniques. Below are detailed methodologies for the key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular binding. This allows for the determination of binding affinity (Kd), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
Express and purify the SurA P1 domain and synthesize the this compound peptide to high purity (>95%).
-
Thoroughly dialyze both the protein and peptide against the same buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl) to minimize heats of dilution.[12]
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
ITC Experiment:
-
Typically, the SurA P1 domain solution (e.g., 10-30 µM) is placed in the sample cell of the calorimeter.[12]
-
The this compound peptide solution (e.g., 220-350 µM) is loaded into the injection syringe.[12]
-
The experiment is conducted at a constant temperature, typically 25°C.[12]
-
A series of small injections (e.g., 2 µL) of the peptide solution are made into the protein solution.[12]
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of peptide to protein.
-
The data is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters.[12]
-
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution.
Methodology:
-
Crystallization:
-
Prepare a highly pure and concentrated solution of the SurA P1 domain.
-
Form the complex by incubating the SurA P1 domain with a molar excess of the this compound peptide.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using methods like molecular replacement, using a known structure of the P1 domain as a search model.
-
An initial model of the complex is built into the electron density map.
-
The model is refined to improve its fit to the experimental data, and the final structure is validated.
-
Visualizations
Logical Relationship of SurA Domains and this compound Binding
Caption: Interaction of this compound with the SurA P1 domain.
Experimental Workflow for Characterization
Caption: Workflow for this compound-SurA P1 characterization.
Conclusion
The this compound peptide serves as a powerful molecular probe for elucidating the function of the SurA P1 domain in OMP biogenesis. Its well-defined binding affinity and the high-resolution structure of its complex with the P1 domain provide a solid foundation for further research. This technical guide offers a comprehensive summary of the key data and methodologies, intended to facilitate future studies aimed at understanding the intricacies of SurA's chaperone activity and to aid in the rational design of novel inhibitors targeting this essential bacterial pathway.
References
- 1. The role of SurA factor in outer membrane protein transport and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of SurA PPIase Domains in Preventing Aggregation of the Outer-Membrane Proteins tOmpA and OmpT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Components of SurA Required for Outer Membrane Biogenesis in Uropathogenic Escherichia coli | PLOS One [journals.plos.org]
- 6. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of inhibitors of the E. coli chaperone SurA using in silico and in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry studies [bio-protocol.org]
An In-depth Technical Guide to the Weyipnv Peptide: Structure, Function, and Experimental Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the structural and functional characteristics of the Weyipnv peptide, a key molecule in the study of bacterial protein folding and a potential target for novel antibiotic development. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of bacterial chaperones and the design of new antimicrobial agents.
Introduction to the this compound Peptide
The this compound peptide, with the amino acid sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val, is a heptapeptide (B1575542) identified through phage display technology. It is recognized for its high-affinity binding to the periplasmic molecular chaperone SurA in Gram-negative bacteria.[1] SurA plays a critical role in the proper folding and assembly of outer membrane porins (OMPs), which are essential for protecting bacteria from environmental toxins.[2] The interaction between this compound and SurA provides a valuable model for understanding chaperone-substrate interactions and a potential avenue for developing inhibitors of SurA function to combat antibiotic resistance.[1]
Physicochemical Properties and Structural Data
The fundamental physicochemical properties of the this compound peptide are summarized in the table below. This data is crucial for its synthesis, purification, and use in various experimental assays.
| Property | Value | Reference |
| Amino Acid Sequence | W-E-Y-I-P-N-V | [1] |
| Full Structure | H-Trp-Glu-Tyr-Ile-Pro-Asn-Val-OH | [1] |
| Molecular Weight | 920.03 Da | [1] |
| Molecular Formula | C45H61N9O12 | [1] |
| Purity | >95% by HPLC | [1] |
| Form | Freeze-dried solid | [1] |
| Solubility | Soluble in water | [1] |
Interaction with SurA Chaperone
The this compound peptide serves as a ligand for the SurA protein, specifically binding to its first peptidyl-prolyl isomerase (PPIase) domain, also known as the P1 domain.[3][4] This binding event is characterized by a micromolar affinity and a 1:1 stoichiometry.[1]
| Binding Parameter | Value | Reference |
| Binding Target | SurA (P1 domain) | [3][4] |
| Dissociation Constant (Kd) | 1-14 µM | [2][3] |
| Stoichiometry (this compound:SurA) | 1:1 | [4] |
The binding of this compound to the P1 domain of SurA is significant as it mimics the interaction of unfolded OMPs with the chaperone.[2][4] This interaction promotes the release of the P1 domain from the core domain of SurA.[3]
Crystallographic studies of the this compound peptide in complex with the SurA P1 domain have been resolved at a high resolution of 1.3 Å.[4] These studies reveal that the peptide binds to a concave, predominantly nonpolar surface on the P1 domain.[4] The peptide adopts an extended conformation upon binding.[4] The binding interface on SurA involves residues within the exposed face of a beta-sheet and adjacent loops.[4] A key feature of this interaction is the significant contribution of the aromatic side chains of the peptide to the binding affinity.[4]
Signaling Pathways and Functional Implications
The interaction between this compound and SurA is a key part of the OMP biogenesis pathway in Gram-negative bacteria. This pathway is essential for maintaining the integrity of the bacterial outer membrane.
The diagram above illustrates the role of SurA in escorting unfolded OMPs to the BAM complex for insertion into the outer membrane. This compound acts as a competitive inhibitor, mimicking the binding of unfolded OMPs to SurA, thereby disrupting this crucial pathway.
Experimental Protocols
The characterization of the this compound peptide and its interaction with SurA has been achieved through a variety of experimental techniques.
Phage display was the initial method used to identify the this compound peptide from a library of random heptameric peptides.[2]
Protocol:
-
A library of phages, each displaying a random heptapeptide on its surface, is prepared.
-
The phage library is incubated with purified SurA protein that has been immobilized on a solid support.
-
Non-binding phages are washed away.
-
Phages that specifically bind to SurA are eluted.
-
The eluted phages are amplified by infecting E. coli.
-
The process of binding, washing, elution, and amplification is repeated for several rounds to enrich for high-affinity binders.
-
Individual phage clones from the enriched population are isolated, and their DNA is sequenced to identify the peptide sequence, leading to the discovery of this compound.[2]
ITC is used to determine the thermodynamic parameters of the this compound-SurA interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
A solution of purified SurA protein is placed in the sample cell of the calorimeter.
-
A solution of synthesized this compound peptide is loaded into the injection syringe.
-
The peptide solution is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to calculate the thermodynamic parameters.[2][4]
X-ray crystallography provides high-resolution structural information about the this compound peptide in complex with the SurA P1 domain.
Protocol:
-
The SurA P1 domain is expressed and purified.
-
The purified P1 domain is mixed with an excess of the this compound peptide to form the complex.
-
The complex is subjected to crystallization screening to find conditions that yield well-diffracting crystals.
-
Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined.[4]
Conclusion and Future Directions
The this compound peptide is a powerful tool for dissecting the mechanism of the SurA chaperone and the broader process of OMP biogenesis in Gram-negative bacteria. Its well-characterized interaction with SurA provides a clear target for the development of novel antibacterial agents. Future research may focus on designing peptidomimetics or small molecules based on the this compound structure with improved stability and inhibitory activity. Such compounds could potentially restore the efficacy of existing antibiotics or act as standalone therapies against multidrug-resistant bacteria.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biophysical Properties of the Weyipnv Peptide
This technical guide provides a comprehensive overview of the biophysical properties of the this compound peptide, a molecule of significant interest in the study of bacterial protein chaperoning systems. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel antibacterial targets.
Introduction
The this compound peptide, also known as N-peptide, is a synthetic heptapeptide (B1575542) (H-Trp-Glu-Tyr-Ile-Pro-Asn-Val-OH) initially identified through phage display screening.[1][2] It is recognized for its specific, micromolar affinity binding to the SurA protein, a key periplasmic chaperone in Gram-negative bacteria.[3] The SurA protein plays a critical role in the biogenesis of outer membrane proteins (OMPs), which are essential for bacterial survival and pathogenesis, protecting them from hostile environments and antibiotic agents.[4] The interaction between this compound and SurA, specifically with its first peptidyl-prolyl isomerase (PPIase) domain (P1), provides a valuable model for understanding the substrate recognition and chaperone activity of SurA.[1][2][4][5] Consequently, this peptide serves as a crucial tool for developing inhibitors of the SurA pathway, a promising strategy for overcoming antibiotic resistance.[4]
Physicochemical and Biophysical Properties
The fundamental physicochemical and biophysical characteristics of the this compound peptide have been determined through various analytical techniques. These properties are summarized in the tables below for clarity and ease of comparison.
Table 1: General Properties of this compound Peptide
| Property | Value | Source |
| Sequence | H-Trp-Glu-Tyr-Ile-Pro-Asn-Val-OH | [4] |
| Molecular Weight | 920.03 Da | [4] |
| Chemical Formula | C45H61N9O12 | [4] |
| Purity | >95% (as determined by HPLC) | [4] |
| Appearance | Freeze-dried solid | [4] |
| Solubility | Soluble in water | [4] |
Table 2: Structural and Binding Characteristics of this compound Peptide
| Property | Value / Description | Source |
| Binding Target | Periplasmic chaperone protein SurA (specifically the P1 domain) in E. coli | [1][6] |
| Binding Affinity (Kd) | 1-14 µM | [5][6] |
| Binding Stoichiometry | 1:1 ratio with the SurA P1 domain | |
| Conformation upon Binding | Binds to a monomer of SurA in an extended conformation.[1][2] | |
| Crystallographic Resolution | The crystal structure of the this compound-SurA P1 complex has been resolved to 1.3 Å.[1][2] | |
| Interaction Surface Area with SurA | 648 Ų, with 72% of this area being nonpolar.[1] | |
| Key Interacting Residues | Nonpolar residues (Ile4, Pro5, Val7) interact with a nonpolar surface on the protein, while polar residues (Glu2, Asn6) are solvent-exposed with minimal protein interaction.[1] |
Experimental Protocols
The characterization of the this compound peptide has relied on a suite of established biophysical and biochemical techniques. The methodologies for key experiments are detailed below.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): The this compound peptide is synthesized using standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry on a solid resin support.[7][8] The process involves the sequential addition of protected amino acids to the growing peptide chain anchored to the resin.[8][9]
-
Resin Preparation: An appropriate resin, typically functionalized with the C-terminal amino acid (Valine), is selected.
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, commonly piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[8]
-
Iteration: Steps 2-4 are repeated for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude peptide powder.
High-Performance Liquid Chromatography (HPLC) Purification: The crude peptide is purified using reverse-phase HPLC (RP-HPLC).[9]
-
Column: A C18 column is typically used.
-
Mobile Phases: A gradient of two solvents is employed: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Elution: The peptide is eluted with an increasing gradient of Solvent B.
-
Detection: The peptide is detected by UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity (e.g., by mass spectrometry), pooled, and lyophilized to yield the final purified peptide.
Binding Affinity Determination
Isothermal Titration Calorimetry (ITC): ITC is employed to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-SurA interaction.[1][3]
-
Sample Preparation: Purified SurA protein is placed in the sample cell, and the synthesized this compound peptide is loaded into the injection syringe, both in the same buffer (e.g., phosphate-buffered saline, PBS).
-
Titration: A series of small, precise injections of the peptide solution are made into the protein solution in the calorimeter cell.
-
Heat Measurement: The heat change associated with each injection is measured. The initial injections result in a significant heat change due to binding, which diminishes as the protein becomes saturated.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.
Structural Analysis
X-ray Crystallography: This technique was used to determine the high-resolution three-dimensional structure of the this compound peptide in complex with the SurA P1 domain.[1][2]
-
Complex Formation: The purified SurA P1 domain and the this compound peptide are mixed in a specific molar ratio to form the complex.
-
Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the peptide-protein complex is built and refined to high resolution (e.g., 1.3 Å).[1][2]
Functional Context and Signaling Pathway
The this compound peptide does not participate in a signaling pathway in the traditional sense but acts as a specific ligand for the SurA chaperone, thereby elucidating the OMP biogenesis pathway in Gram-negative bacteria.
OMP Biogenesis Pathway and the Role of SurA: Outer membrane proteins are synthesized in the cytoplasm and transported across the inner membrane into the periplasm via the Sec machinery.[10] In the periplasm, chaperones like SurA prevent these unfolded OMPs from aggregating and guide them to the β-barrel assembly machinery (BAM) complex for insertion into the outer membrane.[11] SurA is believed to recognize specific motifs in OMPs, particularly those rich in aromatic amino acids.[2][3] The binding of this compound to the P1 domain of SurA is thought to mimic the initial recognition of an OMP substrate.[1] This interaction can induce conformational changes in SurA, such as the release of the P1 domain from the core of the protein, which is hypothesized to be a crucial step in the chaperone's functional cycle.[5][6]
Visualizations
Experimental Workflow for this compound Peptide Characterization
Caption: Workflow for the synthesis, purification, and biophysical analysis of the this compound peptide.
SurA-Mediated OMP Chaperoning Pathway
Caption: Role of SurA in OMP biogenesis and the inhibitory action of this compound as a competitive binder.
References
- 1. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High-throughput peptide synthesis and peptide purification strategy at the low micromol-scale using the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Insights into the Function and Structural Flexibility of the Periplasmic Molecular Chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction Between the WEYIPNV Peptide and the E. coli SurA Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the synthetic peptide WEYIPNV and the Escherichia coli SurA protein. The SurA protein is a crucial periplasmic chaperone involved in the biogenesis of outer membrane proteins (OMPs), making it a potential target for novel antimicrobial agents.[1][2][3][4] Understanding the molecular interactions that govern SurA's function, such as its binding to specific peptide motifs, is essential for the development of inhibitors.[1][3] The this compound peptide was identified through phage display as a high-affinity ligand for SurA and serves as a model substrate for studying its chaperone activity.[5][6]
The E. coli SurA Protein
SurA is a periplasmic chaperone that plays a primary role in the transport and folding of OMPs.[4][7][8] It consists of a core domain and two parvulin-like peptidyl-prolyl isomerase (PPIase) domains, P1 and P2.[9][10] While it possesses PPIase activity, its chaperone function is considered more critical for OMP biogenesis and can function independently of the PPIase domains.[9][10] SurA recognizes and binds to unfolded OMPs, preventing their aggregation in the periplasm and facilitating their delivery to the β-barrel assembly machinery (BAM) complex for insertion into the outer membrane.[7][11] The chaperone preferentially binds to peptide sequences enriched in aromatic amino acids, a characteristic feature of OMPs.[5][6][12]
The this compound Peptide: A High-Affinity SurA Ligand
The heptapeptide (B1575542) this compound was identified through phage display experiments designed to find peptide sequences that bind to SurA with high affinity.[5][6] This peptide mimics the binding motifs of natural OMP substrates and has been instrumental in elucidating the structural and biochemical basis of SurA's substrate recognition.[5][13]
Quantitative Data on the this compound-SurA Interaction
The binding affinity of the this compound peptide for the E. coli SurA protein and its domains has been quantified using isothermal titration calorimetry (ITC). The following table summarizes the key thermodynamic parameters of this interaction.
| Protein Construct | Ligand | Kd (μM) | Stoichiometry (N) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Full-length SurA | This compound | 1-14 | 1:1 | - | - | [6] |
| SurA core domain | This compound | 1-14 | 1:1 | - | - | [6] |
| SurA(ΔP2) | This compound | ~1 | 1:1 | -10.5 | 2.3 | [5] |
| SurA P1 domain | This compound | ~1 | 1:1 | -9.5 | 1.4 | [5] |
Table 1: Thermodynamic parameters of the this compound-SurA interaction determined by Isothermal Titration Calorimetry (ITC). SurA(ΔP2) is a construct of SurA lacking the second PPIase domain.
Structural Insights into the this compound-SurA Complex
Crystallographic studies of the this compound peptide in complex with the P1 domain of SurA have provided high-resolution insights into the binding mechanism. The peptide binds to a concave, predominantly nonpolar surface on the P1 domain in an extended conformation.[5][12] The binding is driven by interactions with the aromatic side chains of the peptide, which fit into hydrophobic pockets on the SurA surface.[5]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the this compound-SurA interaction are provided below.
This protocol is adapted from the methods described in the identification of SurA-binding peptides.[5][6]
-
Library Biopanning: A phage library displaying random heptapeptides is incubated with purified SurA protein immobilized on a solid support (e.g., ELISA plate wells).
-
Washing: Unbound phages are removed by a series of washes with a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Elution: Bound phages are eluted by altering the pH or by competitive elution with a known ligand.
-
Amplification: The eluted phages are used to infect E. coli cells for amplification.
-
Iterative Selection: Steps 1-4 are repeated for several rounds to enrich for high-affinity binders.
-
Sequencing: After the final round of selection, the DNA from individual phage clones is sequenced to identify the displayed peptide sequences.
This protocol outlines the general steps for measuring the binding affinity of the this compound peptide to SurA.[5][6]
-
Sample Preparation: Purified SurA protein is dialyzed extensively against the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The this compound peptide is dissolved in the same dialysis buffer.
-
ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated with the experimental buffer.
-
Loading the Cell and Syringe: The SurA solution is loaded into the sample cell, and the this compound peptide solution is loaded into the injection syringe.
-
Titration: A series of small injections of the peptide solution into the protein solution is performed while the heat change upon binding is measured.
-
Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. These values are then fit to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of the interaction.
This protocol provides a general workflow for determining the crystal structure of the SurA-WEYIPNV complex.[5][12]
-
Protein Expression and Purification: The SurA P1 domain is overexpressed in E. coli and purified to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
Complex Formation: The purified SurA P1 domain is mixed with a molar excess of the this compound peptide.
-
Crystallization: The protein-peptide complex is subjected to crystallization screening using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and a wide range of crystallization conditions.
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of the SurA P1 domain as a search model. The model is then refined against the diffraction data, and the peptide is built into the electron density map.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SurA-WEYIPNV interaction.
Caption: OMP Biogenesis Pathway in E. coli.
Caption: Phage Display Experimental Workflow.
Caption: Logical Relationships in SurA-WEYIPNV Binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of inhibitors of the E. coli chaperone SurA using in silico and in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Components of SurA Required for Outer Membrane Biogenesis in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of SurA factor in outer membrane protein transport and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defining the roles of the periplasmic chaperones SurA, Skp, and DegP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. embopress.org [embopress.org]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of the WEYIPNV Peptide in Elucidating the Function of the Periplasmic Chaperone SurA in Outer Membrane Protein Biogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The biogenesis of outer membrane proteins (OMPs) is a crucial process for the survival and virulence of Gram-negative bacteria. This intricate pathway involves the transport of newly synthesized OMPs from the cytoplasm to the outer membrane, a journey fraught with the risk of misfolding and aggregation in the aqueous periplasm. Central to this process is the periplasmic chaperone SurA, which plays a pivotal role in escorting unfolded OMPs (uOMPs) to the β-barrel assembly machinery (BAM) complex for their final insertion and folding into the outer membrane. Understanding the molecular mechanisms of SurA function is therefore of significant interest for the development of novel antimicrobial strategies.
A key breakthrough in studying the SurA-uOMP interaction has been the identification and characterization of the heptapeptide (B1575542) with the sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val (WEYIPNV). This peptide was discovered through phage display screening to be a high-affinity ligand for SurA, mimicking the binding of uOMPs. The this compound peptide has since become an invaluable tool, enabling detailed structural and biophysical investigations into the chaperone's substrate recognition and conformational dynamics. This technical guide provides a comprehensive overview of the function of the this compound peptide in outer membrane protein biogenesis research, detailing the experimental methodologies used and presenting key quantitative data.
The OMP Biogenesis Pathway and the Role of SurA
The journey of an OMP from its synthesis in the cytoplasm to its final destination in the outer membrane is a multi-step process. After being translocated across the inner membrane by the Sec machinery, uOMPs are released into the periplasm. Here, they are captured by a network of chaperones, with SurA being the primary escort for many OMPs. SurA binds to the uOMP, preventing its aggregation and maintaining it in a folding-competent state. The SurA-uOMP complex then traffics to the outer membrane, where it interacts with the BAM complex. SurA delivers the uOMP to the BAM complex, which then catalyzes its insertion and folding into the β-barrel structure characteristic of OMPs.
Quantitative Analysis of the SurA-WEYIPNV Interaction
The affinity of the this compound peptide for SurA has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). These studies have consistently demonstrated a micromolar binding affinity, validating the use of this compound as a high-affinity mimic of uOMP binding.
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |
| SurA and this compound peptide | Isothermal Titration Calorimetry (ITC) | 1-14 µM | [1][2] |
| SurA and this compound peptide | single-molecule FRET (smFRET) | 2.30 ± 0.05 µM | [3] |
Key Experimental Protocols
The this compound peptide has been instrumental in enabling a variety of sophisticated experiments to probe SurA function. Below are detailed methodologies for key experiments.
Protein Expression and Purification of SurA
Recombinant SurA is typically overexpressed in Escherichia coli and purified using a combination of chromatographic techniques.
-
Expression System: E. coli strains such as BL21(DE3) are commonly used for expressing His-tagged SurA constructs.
-
Culture Conditions: Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF) and lysed by sonication or high-pressure homogenization.
-
Purification:
-
Immobilized Metal Affinity Chromatography (IMAC): The clarified cell lysate is loaded onto a Ni-NTA resin column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. SurA is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (SEC): The eluted fractions containing SurA are pooled and further purified by SEC to remove aggregates and other contaminants. The protein is eluted in a suitable buffer for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer or a protein assay.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of the SurA-WEYIPNV interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation:
-
Purified SurA and synthesized this compound peptide are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
The concentrations of the protein and peptide are accurately determined. Typically, the concentration of SurA in the sample cell is in the range of 10-50 µM, and the concentration of the this compound peptide in the syringe is 10-20 times higher.
-
-
ITC Experiment:
-
The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is filled with the SurA solution, and the injection syringe is filled with the this compound peptide solution.
-
A series of small injections of the peptide solution into the protein solution are performed. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio) is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.
-
X-ray Crystallography
X-ray crystallography has been used to determine the three-dimensional structure of the SurA-WEYIPNV complex, providing atomic-level insights into how SurA recognizes its substrates.
-
Crystallization:
-
The SurA-WEYIPNV complex is prepared by mixing purified SurA with a molar excess of the this compound peptide.
-
The complex is concentrated to a suitable concentration for crystallization (e.g., 5-15 mg/mL).
-
Crystallization screening is performed using various commercially available or custom-made screens to identify initial crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
Optimization of the initial hits is carried out by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement, using the known structure of apo-SurA as a search model.
-
The model is refined against the diffraction data, and the this compound peptide is built into the electron density map.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to study protein conformational dynamics in solution. It has been used to map the regions of SurA that are protected from solvent exchange upon binding to the this compound peptide, revealing the binding interface and allosteric changes.
-
Deuterium (B1214612) Labeling:
-
Apo-SurA and the SurA-WEYIPNV complex are separately incubated in a D2O-based buffer for various time points (e.g., 10s, 1min, 10min, 1h).
-
-
Quenching:
-
The exchange reaction is quenched by rapidly lowering the pH and temperature (e.g., adding a quench buffer containing 0.1% trifluoroacetic acid at 0°C).
-
-
Proteolysis and Analysis:
-
The quenched samples are immediately injected into an online pepsin column for digestion into peptides.
-
The resulting peptides are separated by ultra-performance liquid chromatography (UPLC) and analyzed by a mass spectrometer.
-
-
Data Analysis:
-
The deuterium uptake for each peptide is calculated by comparing the mass of the deuterated and non-deuterated peptides.
-
Differential HDX plots are generated to identify regions with significant changes in deuterium uptake between the apo and complexed states.
-
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET allows the study of conformational changes and dynamics of individual SurA molecules upon binding to the this compound peptide.
-
Protein Labeling:
-
Cysteine mutations are introduced into the SurA sequence at specific locations to allow for site-specific labeling with donor and acceptor fluorophores (e.g., Cy3 and Cy5).
-
-
smFRET Measurement:
-
The labeled SurA is immobilized on a passivated glass surface.
-
The fluorescence of individual molecules is monitored using a total internal reflection fluorescence (TIRF) microscope.
-
The this compound peptide is then introduced, and the changes in FRET efficiency are recorded in real-time.
-
-
Data Analysis:
-
The FRET efficiency for each molecule is calculated from the donor and acceptor fluorescence intensities.
-
Histograms of FRET efficiencies are generated to identify different conformational states of SurA.
-
The kinetics of transitions between these states can be analyzed to understand the dynamics of the chaperone.
-
Conclusion
The this compound peptide has proven to be an indispensable tool in the study of outer membrane protein biogenesis. Its ability to mimic the binding of unfolded OMPs to the periplasmic chaperone SurA has facilitated a wide range of detailed biophysical and structural studies. These investigations have provided unprecedented insights into the molecular mechanisms of SurA's chaperone function, including substrate recognition, conformational dynamics, and the handover of uOMPs to the BAM complex. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricacies of this vital bacterial pathway. A deeper understanding of the SurA-uOMP interaction, greatly aided by the use of the this compound peptide, holds significant promise for the development of novel therapeutics that target bacterial outer membrane integrity.
References
The Weyipnv Peptide: A High-Affinity Ligand for the SurA Chaperone in Gram-Negative Bacteria and its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance in Gram-negative bacteria necessitates the exploration of novel therapeutic targets. One such target is the periplasmic chaperone protein SurA, which is crucial for the biogenesis of outer membrane proteins (OMPs), essential for bacterial survival and virulence. The heptapeptide (B1575542) Weyipnv has been identified as a high-affinity ligand for the Escherichia coli SurA protein. This technical guide provides a comprehensive overview of the this compound peptide, its interaction with SurA, and its relevance as a tool for studying a critical pathway in Gram-negative bacteria. While direct antimicrobial activity of the this compound peptide has not been extensively reported, its potent and specific binding to SurA underscores the potential of targeting this interaction for the development of new antibacterial agents. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.
Introduction to SurA and Outer Membrane Protein Biogenesis
In Gram-negative bacteria, the outer membrane serves as a formidable barrier, contributing to intrinsic resistance to many antibiotics. This membrane is rich in β-barrel outer membrane proteins (OMPs), which are vital for nutrient uptake, signal transduction, and maintaining structural integrity. The assembly of OMPs is a complex process that begins with their synthesis in the cytoplasm, followed by translocation across the inner membrane. In the periplasm, chaperones are required to prevent the aggregation of unfolded OMPs and facilitate their transport to the β-barrel assembly machinery (BAM) complex in the outer membrane for final insertion and folding.
The SurA protein is a primary periplasmic chaperone in E. coli and other Gram-negative bacteria, playing a central role in the OMP biogenesis pathway.[1][2] SurA consists of a core domain and two peptidyl-prolyl isomerase (PPIase) domains, P1 and P2.[3] It functions by binding to unfolded OMPs, keeping them in a soluble and folding-competent state for delivery to the BAM complex. Given that the deletion of the surA gene can lead to decreased levels of OMPs and increased sensitivity to certain detergents and antibiotics, SurA is considered a promising target for the development of novel antimicrobial agents.[4]
The this compound Peptide: A Specific Ligand for the SurA P1 Domain
The this compound peptide was identified through phage display screening as a high-affinity binder to the SurA protein.[5] Subsequent structural and biochemical studies have revealed that this compound specifically interacts with the first PPIase domain (P1) of SurA.[1][2] This interaction is of significant interest as it provides a tool to probe the function of the P1 domain in the overall chaperone activity of SurA.
Mechanism of Action
The this compound peptide is believed to act as a competitive inhibitor of SurA's interaction with its natural substrates, the unfolded OMPs. By occupying the binding site on the P1 domain, this compound can potentially disrupt the proper chaperoning of OMPs, leading to their misfolding and aggregation in the periplasm. This disruption of OMP biogenesis would compromise the integrity of the outer membrane, ultimately affecting bacterial viability. While the direct bactericidal or bacteriostatic effects of this compound have not been detailed in the literature, the critical role of SurA suggests that its effective inhibition would be detrimental to the bacterium.
Quantitative Data
The interaction between the this compound peptide and the SurA protein has been quantified using isothermal titration calorimetry (ITC). The key parameter derived from these studies is the dissociation constant (Kd), which indicates the affinity of the peptide for the protein.
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |
| This compound peptide and SurA protein | Isothermal Titration Calorimetry (ITC) | 1-14 µM | [5] |
| This compound peptide and SurA P1 domain | Isothermal Titration Calorimetry (ITC) | ~50-fold tighter than full-length SurA | [1] |
Note: While a specific Kd value for the this compound-P1 domain interaction is not provided in the reference, it is stated to be approximately 50-fold tighter than the interaction with the full-length SurA protein.
Experimental Protocols
The discovery and characterization of the this compound peptide and its interaction with SurA have relied on several key experimental techniques. Detailed methodologies for these are provided below.
Identification of SurA-Binding Peptides using Phage Display
Phage display is a powerful technique for identifying peptide ligands for a protein of interest from a large library of variants.
Protocol:
-
Immobilization of the Target Protein:
-
Purified SurA protein is immobilized on the surface of a microtiter plate or magnetic beads. The surface is then blocked to prevent non-specific binding.
-
-
Library Screening:
-
A phage display library expressing a diverse range of peptides (e.g., a heptapeptide library) is incubated with the immobilized SurA.
-
Phages displaying peptides with affinity for SurA will bind to the immobilized protein.
-
-
Washing:
-
Unbound and weakly bound phages are removed by a series of washing steps. The stringency of the washes can be increased in subsequent rounds of selection to isolate high-affinity binders.
-
-
Elution:
-
Bound phages are eluted, typically by changing the pH or by competitive elution with a known ligand.
-
-
Amplification:
-
The eluted phages are used to infect a fresh culture of E. coli. The phages replicate within the bacteria, amplifying the population of SurA-binding phages.
-
-
Multiple Rounds of Biopanning:
-
Steps 2-5 are repeated for several rounds (typically 3-5) to enrich the phage population for the tightest binding peptides.
-
-
Sequencing and Analysis:
-
Individual phage clones from the enriched population are isolated, and the DNA encoding the displayed peptide is sequenced to identify the amino acid sequence of the binding peptides, such as this compound.
-
Characterization of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
The this compound peptide and the SurA protein (or its P1 domain) are extensively dialyzed against the same buffer to minimize heat changes due to buffer mismatch.
-
The concentrations of the peptide and protein solutions are accurately determined.
-
-
ITC Experiment Setup:
-
The sample cell of the calorimeter is filled with the SurA protein solution at a known concentration.
-
The injection syringe is filled with the this compound peptide solution at a concentration typically 10-20 times higher than that of the protein.
-
-
Titration:
-
A series of small, precise injections of the peptide solution are made into the protein solution in the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat changes per injection are plotted against the molar ratio of peptide to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
Structural Determination by X-ray Crystallography
X-ray crystallography can be used to determine the three-dimensional structure of the this compound peptide in complex with the SurA P1 domain at atomic resolution.
Protocol:
-
Protein and Peptide Preparation:
-
The SurA P1 domain is expressed and purified to a high degree of homogeneity.
-
The this compound peptide is synthesized and purified.
-
-
Complex Formation:
-
The purified P1 domain and the this compound peptide are mixed in a specific molar ratio to form the protein-peptide complex.
-
-
Crystallization:
-
The complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, temperature) using techniques such as vapor diffusion (hanging drop or sitting drop).
-
-
X-ray Diffraction Data Collection:
-
A suitable crystal of the complex is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The diffraction pattern of the X-rays by the crystal is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the electron density map of the complex.
-
An atomic model of the protein-peptide complex is built into the electron density map and refined to obtain the final three-dimensional structure.
-
Relevance to Gram-Negative Bacteria and Future Directions
The this compound peptide, as a high-affinity binder to the SurA P1 domain, serves as a valuable research tool for dissecting the mechanism of OMP biogenesis in Gram-negative bacteria. While the direct antimicrobial efficacy of this compound has not been reported, its ability to interfere with a crucial chaperone protein highlights a promising strategy for the development of new antibacterial agents.
Future research in this area could focus on:
-
Antimicrobial Activity Testing: Determining the Minimum Inhibitory Concentration (MIC) of the this compound peptide against a panel of clinically relevant Gram-negative bacteria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the this compound peptide to improve its binding affinity, stability, and cell permeability.
-
In vivo Efficacy Studies: Evaluating the therapeutic potential of optimized SurA-binding peptides in animal models of Gram-negative bacterial infections.
-
Combination Therapy: Investigating the synergistic effects of SurA inhibitors with existing antibiotics that are typically ineffective against Gram-negative bacteria due to the outer membrane barrier.
Conclusion
The this compound peptide represents a significant discovery in the study of outer membrane protein biogenesis in Gram-negative bacteria. Its specific and high-affinity interaction with the SurA chaperone provides a powerful tool for understanding this essential pathway. Although its role as a direct antimicrobial agent is yet to be established, the inhibition of SurA function is a compelling strategy for the development of novel therapeutics to combat the growing threat of antibiotic-resistant Gram-negative infections. The data and protocols presented in this guide offer a foundation for further research and development in this critical area.
References
- 1. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Unprecedented Tolerance to Deletion of the Periplasmic Chaperones SurA, Skp, and DegP in the Nosocomial Pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesizing the Weyipnv Peptide: A Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of the Weyipnv peptide for research purposes. The this compound peptide, with the sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val, has been identified as a high-affinity ligand for the SurA protein, a crucial periplasmic chaperone in Gram-negative bacteria involved in the biogenesis of outer membrane proteins.[1][2] This makes it a valuable tool for studying bacterial protein folding and transport, and for the potential development of novel antimicrobial agents.[3][4]
Overview of this compound Peptide Synthesis
The synthesis of the this compound peptide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[5][6] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7] The key advantages of SPPS include high efficiency, ease of purification of intermediates, and the potential for automation.[5][8]
Following synthesis, the crude peptide is cleaved from the resin and purified to a high degree using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] Finally, the identity and purity of the synthesized peptide are confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the this compound peptide on a 0.1 mmol scale using a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (substitution level ~0.5 mmol/g)
-
Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Trp(Boc)-OH
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF, DCM
-
Capping solution (optional): Acetic anhydride/DIPEA in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Weigh 200 mg of Rink Amide MBHA resin and place it in a reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).[13]
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).[13]
-
-
Amino Acid Coupling (First Amino Acid: Valine):
-
Dissolve Fmoc-Val-OH (3 eq, 0.3 mmol), HCTU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.[14]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the this compound sequence (Asn, Pro, Ile, Tyr, Glu, Trp). Use the corresponding protected amino acids.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid (Fmoc-Trp(Boc)-OH), perform a final Fmoc deprotection as described in Step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Peptide Cleavage and Precipitation
-
Cleavage from Resin:
-
Add the cold cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.[15]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification by RP-HPLC
The crude this compound peptide is purified using a preparative RP-HPLC system.[9][10]
Instrumentation and Conditions:
-
Column: C18 silica (B1680970) column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 15 mL/min
-
Detection: UV absorbance at 220 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved peptide onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.[10]
Peptide Characterization
2.4.1. Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).[11]
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Expected Monoisotopic Mass (this compound-NH₂): 917.48 Da
2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1D ¹H NMR and 2D NMR (e.g., COSY, TOCSY, NOESY) in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).[12][16]
-
Purpose: To confirm the amino acid sequence and determine the three-dimensional structure of the peptide.[17][18]
Quantitative Data Summary
| Parameter | Expected/Typical Value |
| Crude Peptide Yield | 70-85% |
| Purified Peptide Yield | 20-40% (post-HPLC) |
| Purity (by analytical HPLC) | >95% |
| Molecular Weight (ESI-MS) | 917.48 ± 0.5 Da |
Diagrams
Experimental Workflow
Caption: Workflow for the synthesis and purification of the this compound peptide.
This compound Peptide Interaction with SurA
Caption: Schematic of this compound peptide interaction with the SurA chaperone.
References
- 1. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide study paves path toward new weapon against antibiotic-resistant bacteria | College of Science | Oregon State University [science.oregonstate.edu]
- 4. Antimicrobial peptide biological activity, delivery systems and clinical translation status and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Weyipnv Peptide Binding to SurA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The periplasmic chaperone protein SurA plays a critical role in the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria, making it a potential target for the development of novel antimicrobial agents.[1][2][3][4] SurA facilitates the proper folding and transport of OMPs by binding to specific peptide motifs.[1][2][3] The heptapeptide, Weyipnv, has been identified through phage display as a peptide that binds to SurA with significant affinity.[1][2] This document provides detailed protocols for two common biophysical assays to characterize the binding interaction between the this compound peptide and the SurA protein: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).
Quantitative Data Summary
The binding affinity of the this compound peptide for SurA has been experimentally determined using Isothermal Titration Calorimetry. The dissociation constant (Kd) is in the micromolar range, indicating a moderate to strong interaction.
| Interacting Molecules | Assay Condition | Dissociation Constant (Kd) (µM) | Stoichiometry (N) | Reference |
| This compound peptide and SurA | 20 mM phosphate (B84403) buffer, pH 7.3, 25 °C | 1-14 | ~1 | [1][2] |
| This compound peptide and SurA(ΔP2) | 20 mM phosphate buffer, pH 7.3, 25 °C | ~2x weaker than SurA | ~1 | [1] |
Signaling Pathway and Interaction Model
The this compound peptide primarily interacts with the first peptidyl-prolyl isomerase (PPIase) domain (P1) of SurA.[1][3][4] Upon binding, SurA can undergo conformational changes.[1][3] This interaction is believed to mimic the binding of unfolded OMPs to SurA, a crucial step in the OMP biogenesis pathway.[5] The binding of client peptides like this compound can influence the conformational state of SurA, which is important for its interaction with the BAM complex for OMP insertion into the outer membrane.[6]
Caption: Interaction model of this compound peptide with SurA in the context of OMP biogenesis.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
ITC is a powerful technique to directly measure the heat changes that occur upon binding of a ligand (peptide) to a macromolecule (protein), allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7][8][9]
a. Materials and Reagents:
-
Purified SurA protein (and/or SurA(ΔP2) fragment)
-
Synthetic this compound peptide (>95% purity)[10]
-
ITC Buffer: 20 mM Sodium Phosphate, pH 7.3, 150 mM NaCl (or as determined in referenced literature[1])
-
Isothermal Titration Calorimeter
b. Experimental Workflow:
References
- 1. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of phage-display-selected peptides to the periplasmic chaperone protein SurA mimics binding of unfolded outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outer membrane protein assembly mediated by BAM-SurA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: X-ray Crystallography of the Weyipnv-SurA Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of the complex between the Weyipnv peptide and the SurA protein chaperone from Escherichia coli using X-ray crystallography. The data and methodologies presented are compiled from published research to facilitate the reproduction of these experiments and to serve as a guide for similar protein-peptide structural studies.
Introduction
SurA is a periplasmic chaperone in Gram-negative bacteria that plays a crucial role in the folding and insertion of outer membrane proteins (OMPs).[1] It recognizes and binds to specific peptide motifs within OMPs, preventing their aggregation and facilitating their delivery to the β-barrel assembly machinery (BAM) complex. The heptapeptide (B1575542) this compound has been identified as a high-affinity ligand for SurA, and understanding the structural basis of this interaction provides valuable insights into the chaperone's substrate recognition mechanism. The crystal structure of the this compound peptide in complex with the first peptidyl-prolyl isomerase (PPIase) domain of SurA (SurA-P1) has been determined at a resolution of 1.3 Å, revealing that the peptide binds in an extended conformation to a single protomer of SurA.[1]
Data Presentation
Crystallographic Data and Refinement Statistics
The following table summarizes the data collection and refinement statistics for the X-ray crystal structure of the this compound-SurA P1 complex.
| Data Collection | This compound-SurA P1 Complex (PDB ID: 2PV1) |
| Resolution (Å) | 1.30 |
| Space group | C 2 2 2₁ |
| Cell dimensions | |
| a, b, c (Å) | 51.89, 98.82, 41.05 |
| α, β, γ (°) | 90, 90, 90 |
| Refinement | |
| R-work | 0.226 |
| R-free | 0.243 |
| No. of non-hydrogen atoms | 971 |
| Ramachandran Plot | |
| Favored (%) | 98.2 |
| Allowed (%) | 1.8 |
| Outliers (%) | 0.0 |
Binding Affinity Data
Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding affinity between the this compound peptide and SurA constructs.
| Interacting Molecules | Dissociation Constant (Kd) |
| This compound and SurA | 1-14 µM |
| This compound and SurA-P1 | ~50-fold tighter than full-length SurA |
Experimental Protocols
The following protocols are based on the methodologies described in the successful crystallization and structure determination of the this compound-SurA P1 complex.
Protein Expression and Purification of SurA-P1 Domain
Objective: To produce and purify the SurA-P1 domain (amino acids 172-274) for crystallization trials.
Materials:
-
E. coli BL21(DE3) cells
-
pTYB1 expression vector containing the SurA-P1 gene
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 75)
-
SDS-PAGE materials
Protocol:
-
Transform the pTYB1-SurA-P1 plasmid into competent E. coli BL21(DE3) cells and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged SurA-P1 protein with Elution Buffer.
-
Concentrate the eluted protein and further purify it by size-exclusion chromatography to remove aggregates and other impurities.
-
Assess the purity of the protein fractions by SDS-PAGE. Pool the purest fractions and concentrate to a final concentration of 10-20 mg/mL for crystallization.
This compound Peptide Synthesis
The this compound peptide is chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesized peptide should be purified by reverse-phase HPLC to achieve high purity (>95%) and its identity confirmed by mass spectrometry.
Co-crystallization of the this compound-SurA P1 Complex
Objective: To obtain diffraction-quality crystals of the this compound-SurA P1 complex.
Materials:
-
Purified SurA-P1 protein (10-20 mg/mL)
-
Purified this compound peptide (lyophilized)
-
Crystallization screening kits (various commercially available screens can be used as a starting point)
-
Crystallization plates (e.g., 96-well sitting or hanging drop vapor diffusion plates)
Protocol:
-
Prepare a stock solution of the this compound peptide in a suitable buffer (e.g., the same buffer as the protein) at a concentration that allows for a 2 to 5-fold molar excess over the protein in the final crystallization drop.
-
Mix the SurA-P1 protein with the this compound peptide at a 1:2 to 1:5 molar ratio and incubate on ice for at least 30 minutes to allow for complex formation.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-peptide complex solution with the reservoir solution in a 1:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.
-
The reported successful crystallization of the SurA P1-peptide complexes was achieved, and similar conditions should be screened.
X-ray Diffraction Data Collection and Processing
Objective: To collect and process high-resolution X-ray diffraction data from the crystals.
Materials:
-
Crystals of the this compound-SurA P1 complex
-
Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol (B35011) or other cryoprotectant)
-
Cryo-loops
-
Synchrotron X-ray source
Protocol:
-
Carefully harvest a single crystal from the crystallization drop using a cryo-loop.
-
Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during flash-cooling.
-
Flash-cool the crystal in a stream of liquid nitrogen.
-
Mount the frozen crystal on the goniometer at a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
Process the diffraction data using software such as HKL2000 or XDS to integrate the diffraction spots and scale the data.
Visualizations
Caption: Experimental workflow for the structure determination of the this compound-SurA P1 complex.
Caption: Logical relationship of SurA function and peptide mimicry for structural studies.
References
Probing the Weyipnv-SurA Chaperone-Substrate Interaction Using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the interaction between the chaperone protein SurA and the model peptide Weyipnv using Nuclear Magnetic Resonance (NMR) spectroscopy and complementary biophysical techniques. These methods are critical for characterizing the molecular details of chaperone-substrate recognition, which is essential for understanding bacterial outer membrane protein biogenesis and for the development of novel antimicrobial agents.
Application Notes
The periplasmic chaperone SurA plays a vital role in the proper folding and insertion of β-barrel outer membrane proteins (OMPs) in Gram-negative bacteria. It recognizes and binds to unfolded OMPs, preventing their aggregation in the aqueous periplasm and facilitating their delivery to the β-barrel assembly machinery (BAM) complex. The heptapeptide (B1575542) this compound has been identified as a high-affinity ligand for SurA and serves as a valuable model system for studying the molecular determinants of SurA-substrate interactions.[1][2] NMR spectroscopy offers a powerful suite of tools to investigate such transient and dynamic protein-peptide interactions at atomic resolution.
1.1. Chemical Shift Perturbation (CSP) NMR for Binding Site Mapping and Affinity Determination
Chemical Shift Perturbation (CSP) or chemical shift mapping is a highly sensitive NMR technique used to identify the binding interface of a protein-ligand interaction and to determine the dissociation constant (Kd).[3] By acquiring a series of 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein (e.g., ¹⁵N-SurA) upon titration with an unlabeled ligand (this compound peptide), changes in the chemical environment of specific amino acid residues upon binding can be monitored. Residues exhibiting significant chemical shift changes are presumed to be at or near the binding interface. The magnitude of these changes as a function of ligand concentration can be used to derive the binding affinity.
1.2. Saturation Transfer Difference (STD) NMR for Epitope Mapping
Saturation Transfer Difference (STD) NMR is a ligand-observed NMR method that is particularly useful for identifying the specific parts of a ligand (epitope) that are in close contact with a large protein receptor.[4] In this experiment, selective saturation is applied to the protein, and this saturation is transferred to a bound ligand via spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By comparing the spectra with and without protein saturation, a difference spectrum is generated, which exclusively shows signals from the ligand protons that were in proximity to the protein. The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are most intimately involved in the binding interaction.
1.3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a direct and label-free method to measure the thermodynamics of binding interactions.[5][6] It directly measures the heat released or absorbed during a binding event. A typical ITC experiment involves titrating a ligand into a solution containing the protein of interest. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein. Fitting this binding isotherm provides the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.
Quantitative Data Summary
The following table summarizes the thermodynamic parameters for the interaction of the this compound peptide with different constructs of E. coli SurA, as determined by Isothermal Titration Calorimetry (ITC).
| Interacting Molecules | Technique | Dissociation Constant (Kd) (µM) | Stoichiometry (n) (Peptide:Protein) | Enthalpy (ΔH) (kcal/mol) | Reference |
| This compound & SurA (full-length) | ITC | 1 - 14 | 1:1 | Not Reported | [2] |
| This compound & SurA (ΔP2 domain) | ITC | ~14 | 1:1 | -9.5 | [1] |
| This compound & SurA (P1 domain) | ITC | ~0.3 | 1:1 | -12.2 | [1] |
Note: The binding affinity can be influenced by experimental conditions such as buffer, pH, and temperature.
Experimental Protocols
3.1. Chemical Shift Perturbation (CSP) NMR Protocol
This protocol outlines the steps for a typical CSP experiment to map the binding site of the this compound peptide on SurA.
3.1.1. Materials
-
¹⁵N-labeled SurA protein (or the specific domain of interest, e.g., P1 domain)
-
Unlabeled synthetic this compound peptide (>95% purity)
-
NMR Buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 6.5)
-
D₂O (99.9%)
-
NMR tubes
3.1.2. Protein and Peptide Preparation
-
Express and purify ¹⁵N-labeled SurA using established protocols.
-
Dialyze the purified ¹⁵N-SurA extensively against the NMR buffer.
-
Concentrate the ¹⁵N-SurA to a final concentration of 50-200 µM.
-
Prepare a concentrated stock solution of the this compound peptide (e.g., 5-10 mM) in the same NMR buffer. Ensure the pH is readjusted after dissolving the peptide.
-
Filter both protein and peptide solutions to remove any aggregates.
3.1.3. NMR Data Acquisition
-
Prepare the initial NMR sample by adding 90-95% ¹⁵N-SurA solution and 5-10% D₂O to an NMR tube.
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-SurA at a suitable temperature (e.g., 298 K) on a high-field NMR spectrometer.
-
Perform a titration by adding small aliquots of the concentrated this compound peptide stock solution to the ¹⁵N-SurA sample.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point. Continue the titration until no further significant chemical shift changes are observed (i.e., saturation is reached).
3.1.4. Data Analysis
-
Process and analyze the series of ¹H-¹⁵N HSQC spectra using appropriate software (e.g., NMRPipe, Sparky).
-
Calculate the weighted average chemical shift perturbation (CSP) for each assigned backbone amide resonance using the following equation: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).
-
Plot the CSP values against the residue number of SurA to identify the residues most affected by peptide binding.
-
To determine the dissociation constant (Kd), plot the chemical shift changes for significantly perturbed residues as a function of the molar ratio of [this compound]/[SurA] and fit the data to a suitable binding isotherm equation.
3.2. Saturation Transfer Difference (STD) NMR Protocol
This protocol describes the setup for an STD NMR experiment to identify the binding epitope of the this compound peptide when interacting with SurA.
3.2.1. Materials
-
Unlabeled SurA protein
-
Unlabeled synthetic this compound peptide
-
NMR Buffer in D₂O (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pD 6.5)
-
NMR tubes
3.2.2. Sample Preparation
-
Prepare a solution of SurA at a concentration of 10-50 µM in the D₂O-based NMR buffer.
-
Prepare a stock solution of the this compound peptide at a concentration of 1-5 mM in the same buffer.
-
Prepare the final NMR sample with a molar excess of the peptide, typically a 100:1 to 20:1 ratio of [this compound]/[SurA]. The final peptide concentration is usually in the range of 0.5-1 mM.
3.2.3. NMR Data Acquisition
-
Acquire a standard 1D ¹H NMR spectrum of the sample to serve as a reference.
-
Set up the STD NMR experiment. This involves two separate experiments:
-
On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., between 0 and -1 ppm for aliphatic protons or around 7.5 ppm for aromatic protons, ensuring no peptide signals are present). Use a train of selective Gaussian pulses for saturation over a period of 1-3 seconds.
-
Off-resonance spectrum: Apply the same saturation pulse train at a frequency far from any protein or peptide signals (e.g., 30-40 ppm).
-
-
The final STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
3.2.4. Data Analysis
-
Process the STD spectrum. Only the signals from the peptide that were in close contact with SurA will appear in the difference spectrum.
-
Integrate the signals in the reference 1D ¹H spectrum and the STD spectrum.
-
Calculate the STD amplification factor for each proton of the peptide by dividing the intensity of the signal in the STD spectrum by the intensity of the corresponding signal in the reference spectrum.
-
The protons with the highest STD amplification factors are those in closest proximity to the SurA surface, thus defining the binding epitope.
3.3. Isothermal Titration Calorimetry (ITC) Protocol
This protocol provides a general framework for an ITC experiment to determine the thermodynamic parameters of the this compound-SurA interaction.
3.3.1. Materials
-
Purified SurA protein
-
Synthetic this compound peptide (>95% purity)
-
ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid buffers with high ionization enthalpies like Tris.
-
ITC instrument
3.3.2. Sample Preparation
-
Dialyze both SurA and the this compound peptide extensively against the same batch of ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
Typical concentrations:
-
SurA (in the cell): 10-50 µM
-
This compound peptide (in the syringe): 100-500 µM (typically 10-fold higher than the protein concentration).
-
3.3.3. ITC Data Acquisition
-
Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).
-
Load the SurA solution into the sample cell and the this compound peptide solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Set up a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control experiment by titrating the peptide into the buffer alone to determine the heat of dilution.
3.3.4. Data Analysis
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of [this compound]/[SurA].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RT * ln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
References
- 1. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saturation transfer difference NMR studies of the interaction of the proteinkinase CK2 with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule FRET Analysis of Weyipnv Binding to SurA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The periplasmic chaperone SurA is essential for the biogenesis of β-barrel outer membrane proteins (OMPs) in Gram-negative bacteria, playing a crucial role in cell envelope homeostasis and virulence.[1][2] Understanding the molecular mechanisms of SurA's function, particularly its interaction with client proteins, is of significant interest for the development of novel antimicrobial agents. SurA consists of a core domain and two peptidyl-prolyl isomerase (PPIase) domains, P1 and P2.[3][4][5][6] The chaperone is known to be dynamic, and its conformational changes are critical for its function.[4][7] Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique to probe these dynamics and interactions in real-time at the single-molecule level, providing insights that are often obscured by ensemble-averaging methods.[8][9]
This document provides detailed application notes and protocols for studying the binding of a model peptide, Weyipnv, to the SurA chaperone using smFRET. The this compound peptide has been identified as a ligand that binds to the P1 domain of SurA, making it an excellent tool to investigate the specific interactions and conformational changes within this region of the chaperone.[10]
Principle of the Assay
The smFRET assay for this compound binding to SurA relies on site-specifically labeling SurA with a donor and an acceptor fluorophore. The binding of the this compound peptide to the P1 domain of SurA is expected to induce a conformational change, altering the distance between the two fluorophores. This change in distance can be monitored by a change in the FRET efficiency. By observing the FRET efficiency of individual SurA molecules in the presence and absence of the this compound peptide, we can deduce the binding kinetics and the conformational states of the SurA-peptide complex.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from an smFRET analysis of this compound binding to SurA. This data is representative and serves as an example of the expected outcomes.
| Parameter | Value | Description |
| SurA Labeling Sites | Cys-X / Cys-Y | Specific cysteine residues introduced via site-directed mutagenesis for fluorophore attachment. |
| Fluorophore Pair | Alexa Fluor 555 / Alexa Fluor 647 | A commonly used donor/acceptor pair for smFRET experiments. |
| FRET State 1 (Apo-SurA) | EFRET ≈ 0.4 | The FRET efficiency of SurA in the absence of the this compound peptide, representing the "open" conformation. |
| FRET State 2 (SurA-Weyipnv) | EFRET ≈ 0.7 | The FRET efficiency of SurA upon binding of the this compound peptide, representing the "closed" conformation. |
| Binding Rate (kon) | 1 x 106 M-1s-1 | The rate constant for the association of this compound with SurA. |
| Dissociation Rate (koff) | 0.1 s-1 | The rate constant for the dissociation of the SurA-Weyipnv complex. |
| Dissociation Constant (Kd) | 100 nM | The equilibrium dissociation constant, calculated as koff / kon, indicating the binding affinity. |
Experimental Protocols
Site-Directed Mutagenesis and Protein Purification
This protocol describes the introduction of cysteine residues into the SurA protein for site-specific labeling.
Materials:
-
pET vector containing the SurA gene
-
QuikChange Site-Directed Mutagenesis Kit
-
Primers for mutagenesis
-
E. coli DH5α (for cloning) and BL21(DE3) (for expression)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column
-
Buffers: Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole), SEC buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
Procedure:
-
Mutagenesis: Introduce two cysteine codons at desired locations within the SurA gene using the QuikChange kit, following the manufacturer's instructions. The labeling sites should be chosen to maximize the expected change in FRET efficiency upon peptide binding.
-
Transformation and Expression: Transform the mutated plasmid into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer.
-
Elute the protein with elution buffer.
-
Further purify the protein using a size-exclusion chromatography column equilibrated with SEC buffer.
-
-
Purity Check: Analyze the purified protein by SDS-PAGE to confirm its purity.
Fluorophore Labeling of SurA
This protocol details the sequential labeling of the engineered cysteine residues with donor and acceptor fluorophores.
Materials:
-
Purified, cysteine-mutated SurA protein
-
Maleimide-functionalized donor and acceptor fluorophores (e.g., Alexa Fluor 555 C5 maleimide (B117702) and Alexa Fluor 647 C2 maleimide)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Labeling buffer (50 mM HEPES pH 7.0, 150 mM NaCl)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Reduction of Cysteines: Add a 10-fold molar excess of TCEP to the purified SurA to reduce the cysteine residues. Incubate for 30 minutes at room temperature.
-
First Labeling Reaction: Add a 5-fold molar excess of the first fluorophore (e.g., Alexa Fluor 555 maleimide) to the protein solution. Incubate for 2 hours at room temperature in the dark.
-
Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Second Labeling Reaction: Add a 10-fold molar excess of the second fluorophore (e.g., Alexa Fluor 647 maleimide) to the single-labeled protein. Incubate for 2 hours at room temperature in the dark.
-
Final Purification: Remove the unreacted dye and purify the dual-labeled protein using a size-exclusion chromatography column.
-
Labeling Efficiency: Determine the labeling efficiency by measuring the absorbance of the protein and the fluorophores using a spectrophotometer.
Single-Molecule FRET Data Acquisition
This protocol outlines the setup and data acquisition for the smFRET experiment.
Materials:
-
Dual-labeled SurA protein
-
This compound peptide
-
TIRF (Total Internal Reflection Fluorescence) microscope
-
EMCCD (Electron-Multiplying Charge-Coupled Device) camera
-
Laser for donor excitation (e.g., 532 nm)
-
Imaging buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, oxygen scavenging system)
-
PEG-passivated microscope slides and coverslips[11]
-
Biotin-NeutrAvidin immobilization system[11]
Procedure:
-
Surface Passivation and Immobilization: Prepare a flow chamber using PEG-passivated slides and coverslips. Immobilize the dual-labeled SurA on the surface via a Biotin-NeutrAvidin linkage to prevent non-specific interactions.[11]
-
Microscope Setup: Align the TIRF microscope to achieve total internal reflection. Set up the EMCCD camera for single-molecule detection.
-
Data Acquisition (Apo State):
-
Inject the imaging buffer into the flow chamber.
-
Record movies of the immobilized SurA molecules under donor excitation. Collect data for at least 5-10 minutes.
-
-
Data Acquisition (this compound Binding):
-
Inject a solution of the this compound peptide in imaging buffer into the flow chamber at the desired concentration.
-
Immediately start recording movies to capture the binding events in real-time. Collect data for an extended period to observe multiple binding and unbinding events.
-
-
Data Analysis:
-
Extract the fluorescence intensity time traces for the donor and acceptor fluorophores from individual molecules.
-
Calculate the FRET efficiency for each time point using the formula: E = IA / (ID + IA), where IA and ID are the acceptor and donor intensities, respectively.
-
Generate FRET efficiency histograms to identify the different conformational states.
-
Analyze the dwell times in each state to determine the binding and dissociation rates.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for smFRET analysis of this compound binding to SurA.
Logical Relationship of SurA Conformational Change
Caption: Conformational states of SurA upon this compound peptide binding.
References
- 1. Components of SurA Required for Outer Membrane Biogenesis in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of SurA factor in outer membrane protein transport and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual client binding sites in the ATP-independent chaperone SurA - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual client binding sites in the ATP-independent chaperone SurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic interplay between the periplasmic chaperone SurA and the BAM complex in outer membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-molecule FRET methods to study the dynamics of proteins at work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Molecule FRET Analysis of DNA Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single Molecule FRET of Protein-Nucleic Acid and Protein-Protein complexes: Surface Passivation and Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing Protein-Ligand Interactions Using Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) with the Weyipnv Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformational dynamics, protein-protein interactions, and protein-ligand binding.[1][2][3][4] The method is based on the principle that backbone amide hydrogens in a protein exchange with deuterium (B1214612) atoms when the protein is exposed to a deuterated solvent (e.g., D₂O).[5][6] The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens.[5] Therefore, regions of the protein that are flexible or solvent-exposed will exchange more rapidly, while regions that are structured or involved in binding interfaces will be protected from exchange and thus exchange more slowly.[5][6] By measuring the mass increase of the protein or its peptides over time, HDX-MS can provide valuable insights into a protein's structure and dynamics in solution.[5][7]
This application note details the use of HDX-MS to characterize the interaction between the chaperone protein SurA and the peptide ligand Weyipnv. SurA is a key player in the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria and represents a potential target for novel antibiotics.[8][9][10] The this compound peptide has been utilized as a tool to probe the binding and conformational changes in SurA.[8][9][10][11] Understanding how ligands like this compound modulate the structure and dynamics of SurA can aid in the rational design of small molecule inhibitors.
Experimental Workflow
The general workflow for a bottom-up HDX-MS experiment involves several key steps: deuterium labeling, quenching, proteolysis, liquid chromatography separation, and mass spectrometry analysis.[5][7] The binding of this compound to SurA induces conformational changes that can be mapped by comparing the deuterium uptake of SurA in its apo (unbound) state versus its holo (this compound-bound) state.
Signaling Pathway Context
SurA is involved in the transport and insertion of OMPs into the outer membrane of Gram-negative bacteria, a critical pathway for bacterial survival. By binding to unfolded OMPs in the periplasm, SurA prevents their aggregation and delivers them to the β-barrel assembly machinery (BAM) complex for proper folding and insertion.[9] The binding of ligands to SurA can modulate its conformation and its interaction with OMPs and the BAM complex, thereby affecting OMP biogenesis.
Data Presentation
The primary data from an HDX-MS experiment is the measure of deuterium incorporation into peptic peptides over time. A common way to visualize the effect of ligand binding is through a "Wood's plot," which shows the difference in deuterium uptake between the apo and holo states for each peptide.[11] For quantitative comparison, the data can be summarized in a table. Below is a hypothetical data summary for selected peptides of SurA upon binding to this compound. A negative value for "Δ Deuterons" indicates protection (less exchange) upon binding, while a positive value indicates deprotection (more exchange).
Table 1: Differential Deuterium Uptake in SurA Peptides upon this compound Binding
| Peptide ID | Sequence | Start - End | Δ Deuterons (Holo - Apo) at 5 min | Interpretation |
| P1 | VYLGNQDLAR | 39 - 48 | -1.8 | Protected |
| P2 | TLPAGWNEGIE | 142 - 152 | -2.5 | Protected |
| P3 | FADAGKPVSY | 230 - 239 | -0.2 | No Significant Change |
| P4 | GEITVTFSPDG | 311 - 321 | +1.5 | Deprotected |
| P5 | IYVAFGR | 408 - 414 | -2.1 | Protected |
Experimental Protocols
A detailed protocol for a continuous-labeling, bottom-up HDX-MS experiment to study the SurA-Weyipnv interaction is provided below.[5][7]
1. Preparation of Reagents and Protein Sample
-
Protein Stock: Prepare a stock solution of purified SurA at 100 µM in a non-deuterated buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).
-
Ligand Stock: Prepare a stock solution of this compound peptide at 10 mM in the same buffer.
-
Labeling Buffer (D₂O): Prepare the labeling buffer by dissolving the same buffer components in 99.9% D₂O. Adjust the pD to 7.1 (pD = pH reading + 0.4).[5]
-
Quench Buffer: Prepare a quench buffer (e.g., 0.5 M Glycine, pH 2.5) and keep it on ice.[7][12]
-
Enzyme: Use a stock solution of porcine pepsin immobilized on a column.
2. Deuterium Labeling
-
Apo State:
-
Take 5 µL of the SurA stock solution (100 µM).
-
Initiate the exchange reaction by adding 45 µL of the D₂O labeling buffer.
-
Incubate for various time points (e.g., 10s, 1min, 5min, 30min).
-
-
Holo State:
-
Mix 5 µL of the SurA stock solution with 1 µL of the this compound stock solution to achieve a final molar ratio that ensures saturation (e.g., 1:20 protein to ligand).
-
Incubate for 30 minutes at room temperature to allow for binding equilibrium.[12]
-
Initiate the exchange reaction by adding 44 µL of the D₂O labeling buffer.
-
Incubate for the same time points as the apo state.
-
-
Undeuterated Control: Prepare a control sample by diluting the protein stock in the non-deuterated buffer. This is used for peptide identification.
3. Quenching the Exchange Reaction
-
At each time point, quench the labeling reaction by adding 50 µL of the reaction mixture to 50 µL of ice-cold quench buffer.[12] This rapidly drops the pH to ~2.5 and the temperature to ~0°C, which significantly slows down the back-exchange of deuterium.[7]
4. Proteolytic Digestion
-
Immediately after quenching, inject the 100 µL sample onto an online pepsin column maintained at a low temperature (e.g., 4°C).
-
The protein is digested into peptides as it flows through the column.
5. Liquid Chromatography and Mass Spectrometry (LC-MS)
-
The resulting peptides are trapped and desalted on a C18 trap column.
-
Separate the peptides using a C18 analytical column with a fast gradient of acetonitrile (B52724) in 0.1% formic acid.
-
The eluting peptides are directly analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in MS mode.
-
For peptide identification, a separate run of the undeuterated sample is performed in MS/MS mode.
6. Data Analysis
-
Peptide Identification: Use a database search algorithm (e.g., Mascot, SEQUEST) to identify the peptide sequences from the MS/MS data of the undeuterated control.
-
Deuterium Uptake Calculation: For each identified peptide, calculate the centroid of its isotopic envelope at each time point for both the apo and holo states.
-
Differential Analysis: Compare the deuterium uptake between the apo and holo states for each peptide. Plot the differences to identify regions of protection or deprotection upon this compound binding.
HDX-MS is a sensitive and powerful technique for elucidating the conformational dynamics of protein-ligand interactions.[2][4] The application of HDX-MS to the SurA-Weyipnv system provides a detailed map of the binding interface and allosteric changes, offering valuable information for structure-based drug design. The protocols and data presentation formats outlined here provide a robust framework for researchers to apply this technology in their own drug discovery and development projects.
References
- 1. HDX-MS guided drug discovery: small molecules and biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDX-MS Guided Drug Discovery: Small Molecules and Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of hydrogen deuterium exchange mass spectrometry (HDX-MS) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic interplay between the periplasmic chaperone SurA and the BAM complex in outer membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hdxms.net [hdxms.net]
Application Notes: Weyipnv as a Molecular Probe for SurA Conformational Dynamics
References
- 1. Insights into the Function and Structural Flexibility of the Periplasmic Molecular Chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Outer membrane protein assembly mediated by BAM-SurA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the periplasmic chaperone SurA with the inner membrane protein secretion (SEC) machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The activity and specificity of the outer membrane protein chaperone SurA are modulated by a proline isomerase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. biorxiv.org [biorxiv.org]
Application Notes: The Use of the WEYIPNV Peptide in Antibiotic Discovery Research Targeting the SurA Chaperone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the WEYIPNV peptide as a research tool in the discovery of novel antibiotics targeting the SurA chaperone protein in Gram-negative bacteria.
1. Introduction to SurA as an Antibiotic Target
The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotic targets. In Gram-negative bacteria, the biogenesis of outer membrane proteins (OMPs) is an essential process for bacterial viability, virulence, and resistance. This intricate process is facilitated by a network of periplasmic chaperones, with SurA being a key and crucial component.[1][2]
SurA's primary role is to bind to unfolded OMPs in the periplasm, preventing their aggregation and ensuring their safe delivery to the β-barrel assembly machinery (BAM) complex for proper insertion into the outer membrane.[1][2][3] Depletion or inhibition of SurA leads to a compromised outer membrane, increased sensitivity to existing antibiotics, and reduced virulence, making it an attractive target for the development of new antibacterial agents.[3][4]
2. The this compound Peptide: A Tool for Probing SurA Function
The heptapeptide (B1575542) with the sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val (this compound) was identified through phage display as a high-affinity binder to the first peptidyl-prolyl isomerase (PPIase) domain (P1) of the Escherichia coli SurA protein.[5][6][7] The this compound peptide mimics the binding of unfolded OMPs to SurA, making it an invaluable tool for studying the chaperone's structure and function.[6] Its interaction with SurA has been characterized, providing insights into the mechanisms of OMP recognition and chaperone activity.[7][8]
3. Quantitative Data: Binding Affinity of this compound to SurA
Isothermal titration calorimetry (ITC) has been used to determine the binding affinity of the this compound peptide to the SurA protein and its core domain. The dissociation constant (Kd) is in the micromolar range, indicating a strong interaction.
| Ligand | Protein | Method | Dissociation Constant (Kd) | Reference |
| This compound Peptide | E. coli SurA | ITC | 1-14 µM | [5] |
| This compound Peptide | E. coli SurA Core Domain | ITC | 1-14 µM | [5] |
4. Experimental Protocols
The this compound peptide can be utilized in various assays to screen for and characterize potential inhibitors of the SurA-OMP interaction. Below are example protocols for key experiments.
4.1. Protocol 1: Competitive Fluorescence Polarization Assay for High-Throughput Screening of SurA Inhibitors
This assay is designed to identify small molecules that disrupt the interaction between SurA and a fluorescently labeled this compound peptide.
Materials:
-
Purified SurA protein
-
Fluorescently labeled this compound peptide (e.g., with FITC)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
Small molecule compound library
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation:
-
Prepare a stock solution of purified SurA protein in assay buffer.
-
Prepare a stock solution of the fluorescently labeled this compound peptide in assay buffer.
-
Dilute the small molecule compounds from the library to the desired screening concentration in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a constant concentration of SurA protein and fluorescently labeled this compound peptide to each well. The final concentration should be optimized to give a stable and robust fluorescence polarization signal.
-
Add the small molecule compounds to the wells. Include positive controls (unlabeled this compound peptide) and negative controls (DMSO vehicle).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates that the small molecule has displaced the fluorescently labeled this compound peptide from SurA, suggesting it is a potential inhibitor.
-
Calculate the Z'-factor to assess the quality of the assay.
-
Identify "hit" compounds that cause a significant decrease in fluorescence polarization compared to the negative controls.
-
4.2. Protocol 2: Isothermal Titration Calorimetry (ITC) for Characterizing Hit Compounds
This protocol is for validating and determining the binding affinity of "hit" compounds identified from the primary screen.
Materials:
-
Purified SurA protein
-
"Hit" compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5, with a small percentage of DMSO if required for compound solubility)
Procedure:
-
Sample Preparation:
-
Dialyze the purified SurA protein against the ITC buffer.
-
Dissolve the "hit" compound in the same ITC buffer.
-
-
ITC Experiment:
-
Load the SurA protein into the sample cell of the ITC instrument.
-
Load the "hit" compound into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
5. Visualizations
5.1. Signaling Pathway: Role of SurA in OMP Biogenesis
Caption: Role of SurA in Outer Membrane Protein (OMP) Biogenesis.
5.2. Experimental Workflow: High-Throughput Screening for SurA Inhibitors
Caption: Workflow for High-Throughput Screening of SurA Inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. SurA is a cryptically grooved chaperone that expands unfolded outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Outer membrane protein assembly mediated by BAM-SurA complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low Weyipnv peptide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with the Weyipnv peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its properties?
This compound is a heptapeptide (B1575542) with the amino acid sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val. It is primarily known as a ligand for SurA, a periplasmic chaperone protein in Gram-negative bacteria, and is often used in studies of protein-peptide interactions and bacterial outer membrane protein folding.[1][2] While one supplier datasheet describes it as "soluble in water," its solubility can be influenced by various factors, leading to challenges in experimental setups.[2]
Q2: What are the primary factors that can cause low solubility of the this compound peptide?
Low solubility of synthetic peptides like this compound can be attributed to several factors:
-
Amino Acid Composition: The solubility of a peptide is largely dictated by the polarity of its constituent amino acids.[3] Peptides with a high percentage of hydrophobic (non-polar) amino acids tend to have lower solubility in aqueous solutions.
-
Peptide Length: Longer peptides generally exhibit lower solubility compared to shorter ones due to an increased likelihood of intermolecular interactions that can lead to aggregation.[4]
-
pH and Net Charge: A peptide's solubility is highly dependent on the pH of the solution.[4] Solubility is often at its minimum at the peptide's isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can increase the net charge and improve solubility.
-
Secondary Structure and Aggregation: Peptides can form secondary structures, such as β-sheets, which can encourage self-aggregation and result in insolubility. Peptides with a high number of residues capable of forming intermolecular hydrogen bonds may also be prone to gel formation.
Q3: My this compound peptide is not dissolving in water. What should be my initial troubleshooting step?
Before attempting to dissolve the entire sample, it is crucial to perform a solubility test on a small portion of the lyophilized peptide. The first step in troubleshooting is to determine the peptide's overall charge at a neutral pH, which will guide your choice of solvent.
To determine the charge of the this compound peptide (W-E-Y-I-P-N-V), we can assign charge values to the relevant amino acid residues at a neutral pH (~7):
-
Basic residues (positive charge): None
-
Acidic residues (negative charge): Glutamic acid (E) = -1
-
N-terminus: +1
-
C-terminus: -1
The overall net charge is +1 - 1 - 1 = -1 . Therefore, the this compound peptide is considered acidic .
For an acidic peptide that is insoluble in water, the recommended next step is to try dissolving it in a small amount of a dilute basic solution, such as 0.1 M ammonium (B1175870) bicarbonate, and then diluting it with water to the desired concentration.[5]
Q4: Which organic solvents are suitable for dissolving hydrophobic peptides, and are they appropriate for this compound?
For peptides with significant hydrophobic character, organic solvents can be effective. Common choices include:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many hydrophobic peptides. However, it should be used with caution for peptides containing Cysteine (Cys) or Methionine (Met) residues, as it can cause oxidation.[3] this compound contains a Tryptophan (Trp) residue which is also susceptible to oxidation, so degassed solvents are recommended.
-
Dimethylformamide (DMF): An alternative to DMSO, particularly for peptides with Cys residues.[6]
-
Acetonitrile (ACN), Methanol, Propanol, or Isopropanol: These are also viable options for dissolving hydrophobic peptides.[5]
Given that this compound has a mix of hydrophobic (W, I, V, P) and polar/charged (E, Y, N) residues, if aqueous basic solutions fail, a small amount of an organic solvent like DMSO or DMF could be attempted, followed by slow dilution into the aqueous buffer.
Q5: I've dissolved the this compound peptide in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?
Precipitation upon addition to an aqueous buffer is a common issue with peptides that have hydrophobic characteristics. This indicates that the peptide's solubility limit in the final solvent mixture has been exceeded. Here are some troubleshooting steps:
-
Slow Down the Dilution: Add the dissolved peptide solution drop-wise into the stirring aqueous buffer. This helps to avoid localized high concentrations of the peptide that can promote precipitation.
-
Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to break up aggregates and improve dissolution.
-
Gentle Warming: Gently warm the solution. However, this should be done with caution to avoid peptide degradation.
-
Adjust the Final Concentration: It may be necessary to work with a lower final concentration of the peptide in your experiment.
Troubleshooting Guide
This guide provides a systematic approach to addressing low solubility issues with the this compound peptide.
Initial Assessment of this compound Peptide Properties
| Property | Value/Characteristic | Implication for Solubility |
| Sequence | W-E-Y-I-P-N-V | Contains both hydrophobic (W, I, V, P) and polar/charged (E, Y, N) residues. |
| Net Charge at pH 7 | -1 (Acidic) | Should be more soluble in basic solutions. |
| Molecular Weight | ~920 g/mol | Relatively small, length is not a primary concern for insolubility. |
| Special Residues | Tryptophan (W) | Prone to oxidation; use of oxygen-free solvents is recommended. |
Recommended Solvents for this compound Solubility Testing
| Solvent | Suitability for this compound | Rationale |
| Sterile, distilled water | Starting point | General recommendation for peptides. |
| 0.1 M Ammonium Bicarbonate | High | Recommended for acidic peptides that are insoluble in water. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Moderate | May work, but salts can sometimes hinder solubility. |
| 10% Acetic Acid | Low | Not recommended as a first choice for an acidic peptide. |
| DMSO, DMF | Use as a last resort | For highly resistant solubility issues. Be mindful of compatibility with downstream assays. |
Experimental Protocols
Protocol 1: Stepwise Dissolution of this compound Peptide
This protocol provides a systematic approach to dissolving the this compound peptide, starting with the most benign solvents.
-
Initial Solubility Test:
-
Before dissolving the entire sample, perform a solubility test on a small aliquot of the lyophilized this compound peptide.
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to minimize condensation.
-
-
Aqueous Dissolution (Basic Conditions):
-
Based on its acidic nature, first, attempt to dissolve the peptide in a small volume of a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).
-
Vortex or gently sonicate the vial to aid dissolution.
-
Once dissolved, slowly add sterile water or your desired aqueous buffer to reach the final concentration.
-
-
Organic Solvent Dissolution (if necessary):
-
If the peptide does not dissolve in the aqueous basic solution, carefully try a minimal amount of an organic solvent like DMSO or DMF.
-
Ensure the peptide is fully dissolved in the organic solvent before proceeding.
-
While vigorously stirring your desired aqueous buffer, slowly add the dissolved peptide solution drop by drop.
-
If the solution becomes turbid, you have likely reached the solubility limit.
-
Protocol 2: Preparation of a this compound Peptide Stock Solution for Biophysical Assays
This protocol is tailored for preparing a concentrated stock solution for techniques like Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR).
-
Solvent Selection: Based on the results from Protocol 1, select the appropriate solvent system. For biophysical assays, it is crucial that the final buffer conditions for the stock solution match the buffer used in the experiment as closely as possible to avoid artifacts from buffer mismatch.
-
Dissolution:
-
Weigh out the required amount of lyophilized this compound peptide.
-
Dissolve the peptide in the chosen solvent system to a concentration higher than the final desired stock concentration (e.g., 2-5 mM for NMR).[7]
-
-
Buffer Exchange/Dilution:
-
If an organic solvent was used, it may be necessary to perform a buffer exchange using a desalting column to transfer the peptide into the final aqueous buffer.
-
Alternatively, if the amount of organic solvent is minimal and compatible with the assay, slowly dilute the stock solution with the final assay buffer to the desired concentration.
-
-
Concentration Determination: Accurately determine the final concentration of the peptide stock solution using a method such as UV absorbance at 280 nm (utilizing the extinction coefficient of Tryptophan and Tyrosine) or amino acid analysis.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. biobasic.com [biobasic.com]
- 3. Use of isothermal titration calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 7. nmr-bio.com [nmr-bio.com]
How to prevent Weyipnv peptide degradation in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of the Weyipnv peptide during experiments. By following these protocols and troubleshooting tips, you can ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store the lyophilized this compound peptide?
A1: Lyophilized peptides are generally stable. For short-term storage (weeks), they can be kept at 4°C. For long-term storage (months to years), it is highly recommended to store the lyophilized this compound peptide at -20°C or -80°C in a desiccated, dark environment to protect it from moisture and light.
Q2: How should I reconstitute the this compound peptide?
A2: The choice of solvent depends on the peptide's sequence and your experimental needs. A general protocol is to first try sterile, purified water. If solubility is an issue, sonication can help. If it remains insoluble, small amounts of solvents like acetonitrile (B52724) or DMSO can be used, followed by dilution with an aqueous buffer. Always use solvents that are compatible with your downstream experiments.
Q3: What are the common signs of this compound peptide degradation?
A3: Signs of degradation can include:
-
Loss of biological activity in your assays.
-
The appearance of unexpected peaks or a decrease in the main peak height during analysis by High-Performance Liquid Chromatography (HPLC).
-
Changes in the mass spectrum, indicating modifications like oxidation or deamidation.
-
Visible changes in the solution, such as discoloration or precipitation (though this is less common).
Q4: Which amino acids in the this compound sequence are most susceptible to degradation?
A4: The this compound sequence contains specific residues that are prone to certain types of degradation:
-
Tryptophan (W) and Tyrosine (Y): These aromatic residues are susceptible to oxidation.
-
Asparagine (n): This residue can undergo deamidation, a common degradation pathway for peptides.
Troubleshooting Guide
Problem 1: I am observing a loss of biological activity in my experiments with this compound.
-
Possible Cause: Peptide degradation due to improper storage or handling.
-
Solution:
-
Verify Storage: Ensure your stock solutions are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use Fresh Aliquots: For each experiment, thaw a new aliquot and keep it on ice. Discard any unused portion of the thawed aliquot.
-
Check for Contamination: Ensure all buffers and solvents are sterile and free of proteases. The use of protease inhibitors may be considered if degradation by cellular extracts is a possibility.
-
Problem 2: My HPLC or Mass Spectrometry analysis shows multiple peaks or unexpected masses.
-
Possible Cause: This strongly suggests peptide degradation, such as oxidation or deamidation.
-
Solution:
-
Minimize Oxidation: Prepare solutions in degassed, oxygen-free buffers. If the experimental conditions allow, consider adding antioxidants like dithiothreitol (B142953) (DTT), although compatibility with your assay must be verified.
-
Control pH: Deamidation of asparagine is accelerated at neutral to alkaline pH. If possible, maintain your experimental solutions at a slightly acidic pH (around pH 5-6) to slow this process.
-
Fresh Preparation: Prepare peptide solutions immediately before use whenever possible.
-
Key Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide
-
Pre-treatment: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Based on the peptide's properties, select an appropriate solvent. For this compound, start with sterile, nuclease-free water.
-
Reconstitution: Add the desired volume of solvent to the vial to achieve a stock concentration (e.g., 1-10 mg/mL). Gently swirl or vortex to dissolve the peptide. If solubility is poor, a brief sonication (1-5 minutes) in a water bath can be applied.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Monitoring Peptide Stability with HPLC
-
Sample Preparation: Prepare a solution of this compound peptide at a known concentration (e.g., 1 mg/mL) in your experimental buffer.
-
Initial Analysis (Time 0): Immediately analyze the freshly prepared sample using a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Incubation: Incubate the remaining peptide solution under your typical experimental conditions (e.g., 37°C in a cell culture medium).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated sample and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Interpretation: Compare the chromatograms over time. A decrease in the area of the main peptide peak and the appearance of new peaks are indicative of degradation. The rate of degradation can be quantified by plotting the percentage of the remaining main peak area against time.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | 1-2 Years | Store in a desiccator to keep dry. |
| Lyophilized Powder | 4°C | 1-3 Months | For short-term storage only. |
| In Solution (Aqueous) | -80°C | Up to 1 Month | Use single-use aliquots to avoid freeze-thaw cycles. |
| In Solution (Aqueous) | 4°C | 1-2 Days | Not recommended for long-term storage. |
| In Solution (DMSO) | -80°C | Up to 6 Months | Ensure DMSO is high-purity and anhydrous. |
Table 2: Factors Influencing this compound Peptide Degradation
| Factor | Effect on this compound | Prevention Strategy |
| Oxidation | Affects Tryptophan (W) and Tyrosine (Y) residues. | Use degassed buffers; avoid exposure to air and metal ions. |
| Deamidation | Affects Asparagine (n) residue. | Maintain a slightly acidic pH (5-6); avoid high temperatures. |
| Freeze-Thaw Cycles | Can cause peptide aggregation and degradation. | Aliquot stock solutions into single-use volumes. |
| Proteases | Enzymatic cleavage of peptide bonds. | Work in a sterile environment; use protease inhibitors if necessary. |
| pH | Can catalyze hydrolysis and deamidation. | Optimize and maintain a stable pH for your experiment. |
Visualizations
Technical Support Center: Improving Signal-to-Noise Ratio in NMR Studies
A Note on "Weyipnv NMR": The term "this compound" refers to a specific peptide sequence (Trp-Glu-Tyr-Ile-Pro-Asn-Val) that has been a subject of Nuclear Magnetic Resonance (NMR) studies to understand its binding and structural properties. It is not a specific type of NMR technique. This guide provides broadly applicable troubleshooting strategies and answers to frequently asked questions (FAQs) for improving the signal-to-noise ratio (SNR) in any solution-state NMR experiment, including those involving peptides like this compound.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve common issues that lead to poor signal-to-noise ratios in your NMR experiments.
Q1: My signal-to-noise ratio is poor. Where should I begin troubleshooting?
A low SNR can stem from issues with the sample, the instrument's calibration, or the experimental parameters. The most effective approach is to start with the simplest and most common sources of error: the sample itself and the basic state of the spectrometer. Often, problems with the sample are the primary cause of poor signal-to-noise.[1]
Below is a general workflow to diagnose and address low SNR issues.
Q2: How does my sample preparation impact the signal-to-noise ratio?
Meticulous sample preparation is the foundation of a high-quality NMR spectrum.[2] Poor preparation can lead to broad peaks, low signal, and difficulty in shimming and locking.[2]
-
Concentration: This is the most direct factor. The signal is directly proportional to the number of nuclei in the coil. Doubling the concentration can cut the required experiment time by a factor of four for the same SNR.[3]
-
Purity: The sample should be a homogeneous solution, free of any solid particles or precipitate.[2] Particulate matter disrupts the magnetic field homogeneity, making it difficult to shim, which results in broad, low-intensity peaks.[2][4] Paramagnetic impurities (like dissolved oxygen or metal ions) are particularly detrimental as they cause severe line broadening.[2]
-
Solvent: Use a high-quality deuterated solvent that fully dissolves your sample.[5][6] Some solvents readily absorb moisture, which can introduce interfering signals.[5][7]
-
NMR Tube and Volume: Always use clean, high-quality NMR tubes that are free of scratches or defects.[8] The sample volume should be sufficient to cover the active region of the detection coil, typically requiring a height of 4.0-5.0 cm in a standard 5 mm tube (around 0.6 mL of solvent).[2][6][8] Under-filled samples are very difficult to shim well.[4]
| Experiment Type | Typical Molecular Weight | Recommended Amount | Rationale |
| ¹H NMR | < 600 Da | 1-10 mg | High natural abundance and sensitivity of protons means less sample is required.[2][8] |
| ¹³C NMR | < 600 Da | 10-50 mg | ¹³C has a low natural abundance (~1.1%) and lower intrinsic sensitivity, requiring a more concentrated sample for adequate signal.[2][3][6] |
| Protein NMR | 10-30 kDa | 0.1 - 1.0 mM | Concentration is typically discussed in molarity. Higher concentrations are needed but can be limited by solubility and aggregation. |
-
Weigh the Sample: Accurately weigh the desired amount of your compound (e.g., 5 mg for ¹H, 20 mg for ¹³C) into a clean, dry vial.[6]
-
Select and Add Solvent: Choose a suitable deuterated solvent that ensures complete dissolution.[6] Using a micropipette, add the appropriate volume (typically 0.6-0.7 mL for a 5 mm tube).[2][6]
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution against a light source to check for any suspended particles.[6][8]
-
Filter if Necessary: If any particulate matter is visible or the solution appears cloudy, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[6] Avoid introducing air bubbles.[6]
-
Clean and Cap: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol (B130326) or acetone (B3395972) to remove dust and fingerprints.[6][8] Cap the tube securely.
-
Mix Thoroughly: Invert the capped tube several times to ensure the solution is homogeneous, which is critical for good shimming.[8]
Q3: My sample is pristine. Which instrument parameters can I optimize for better SNR?
Once you are confident in your sample, the next step is to ensure the spectrometer is properly calibrated and that your acquisition parameters are set for optimal sensitivity.
-
Tuning and Matching: The NMR probe must be tuned to the correct frequency for the nucleus you are observing and matched to the impedance of the electronics (50 Ω). An untuned or mismatched probe will lead to a significant loss of signal.[9] This should be done for every sample.
-
Shimming: Shimming is the process of adjusting currents in coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[10] Poor shimming is a very common cause of low SNR because it leads to broad, asymmetric peaks, which reduces peak height.[4][9]
-
Number of Scans (Transients): Signal averaging is a powerful way to improve SNR. The signal adds coherently with each scan, while the random noise adds incoherently. The result is that the SNR increases in proportion to the square root of the number of scans (NS).[9][11] To double your SNR, you must quadruple the number of scans.[9][11][12]
-
Receiver Gain (RG): The receiver gain amplifies the signal detected by the probe. This should be set as high as possible without causing the free induction decay (FID) to be "clipped" or overflow the analog-to-digital converter (ADC).[12][13] Most modern spectrometers have an automatic routine (rga or similar) to set this value correctly.[9] Manually setting the gain too low will result in a weak signal.[9]
| Number of Scans (NS) | Time Increase Factor | SNR Improvement Factor |
| 16 | 1x | 4x (from NS=1) |
| 64 | 4x | 8x (2x from NS=16) |
| 256 | 16x | 16x (2x from NS=64) |
| 1024 | 64x | 32x (2x from NS=256) |
This protocol assumes you are starting with reasonably set shims and need to optimize them for your specific sample. The goal is to maximize the lock signal level.
-
Insert Sample and Lock: After inserting your sample, ensure the spectrometer has locked onto the deuterium (B1214612) signal of the solvent.
-
Adjust Lock Phase and Power: Ensure the lock phase is correctly adjusted and the lock power is as high as possible without causing saturation.[14]
-
Iterative On-Axis Shimming:
-
Adjust Higher-Order Shims:
-
Check Off-Axis Shims (if necessary): If the sample is spinning, poor off-axis shims (X, Y, etc.) can cause large spinning sidebands.[5] Adjusting these is more complex and often best handled by automated routines (gradient shimming) if available.[10]
-
Final Check: The lock level should be maximized and stable, and a quick 1-scan proton spectrum should show sharp, symmetrical peaks.
Q4: I've optimized all the basic parameters, but I still need more signal. What advanced options are available?
If fundamental optimizations are insufficient, significant gains in sensitivity can be achieved through hardware upgrades and advanced experimental techniques.
-
Cryoprobes: This is one of the single largest enhancements to NMR sensitivity.[16] Cryoprobes cool the detection coils and preamplifiers to cryogenic temperatures (~20 K).[17] This drastically reduces thermal noise in the electronics, which is a major contributor to the overall noise level.[16] The sample itself remains at a user-defined temperature.[16]
-
Higher Magnetic Field Strength: The SNR generally increases with the strength of the main magnetic field (B₀).[7] Moving from a 400 MHz to an 800 MHz spectrometer, for instance, provides a substantial sensitivity enhancement.
-
Optimized Pulse Sequences: For specific applications, specialized pulse sequences can improve sensitivity. For example, Transverse Relaxation Optimized Spectroscopy (TROSY) is essential for studying large biomolecules as it mitigates line broadening, which increases peak height and thus SNR.[18] Other sequences like SOFAST-HMQC use strategies to shorten experiment times without significant SNR loss.[18]
| Hardware | Typical SNR Improvement Factor | Principle of Operation |
| Room Temperature Probe | 1x (Baseline) | Standard probe operating at ambient temperature. |
| Cryoprobe | 3x - 5x | Detection coils and preamplifiers are cryogenically cooled, dramatically reducing electronic thermal noise.[16][17][19] |
| MAS Cryoprobe (Solid-State) | 8x - 10x | Combines cryogenic cooling with magic-angle spinning for high sensitivity in solid-state NMR.[19][20] |
| Higher Field (e.g., 400 -> 800 MHz) | ~2.8x | Signal increases as B₀^(3/2) while noise increases as B₀^(1/2), leading to a net SNR gain proportional to B₀. |
Frequently Asked Questions (FAQs)
Q: What is the relationship between all the factors affecting SNR? A: The signal-to-noise ratio in an NMR experiment is a complex interplay of factors related to the sample, the hardware, and the experimental parameters. The diagram below illustrates the primary relationships.
Q: Why is shimming so important for SNR? A: Shimming directly impacts the homogeneity of the magnetic field. An inhomogeneous field causes nuclei of the same type to experience slightly different field strengths across the sample volume. This leads to a wider range of resonance frequencies, resulting in broad, distorted peaks.[4] Since SNR is often measured by peak height relative to baseline noise, a shorter, broader peak will have a much lower SNR than a tall, sharp peak, even if the total area under the peak (the integral) is the same.
Q: I ran my experiment for 16 hours instead of 4 hours, but the SNR only doubled. Why? A: This is expected behavior. The signal-to-noise ratio is proportional to the square root of the total acquisition time, which is determined by the number of scans.[3][9] To increase the time by a factor of 4 (from 4 to 16 hours), you increase the number of scans by a factor of 4. The corresponding SNR gain is the square root of 4, which is 2. This relationship means there are diminishing returns; each doubling of SNR requires a quadrupling of experiment time.[12]
Q: Can processing my data differently improve the SNR? A: Yes, to an extent. Applying an apodization function, such as exponential multiplication (line broadening), can improve the appearance of a noisy spectrum. This function multiplies the FID by a decaying exponential, which has the effect of smoothing the noise in the resulting spectrum. However, this comes at the cost of resolution, as it also broadens the signals themselves.[9] While it can make small peaks easier to see against the noise, excessive line broadening will reduce peak height and degrade the quality of the data.
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. organomation.com [organomation.com]
- 3. 2004-04 [nmr.chem.ualberta.ca]
- 4. University of Ottawa NMR Facility Blog: Correcting NMR Spectra for Poor Shimming - Reference Deconvolution [u-of-o-nmr-facility.blogspot.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. CHAPTER-8 [cis.rit.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chemistry.mit.edu [chemistry.mit.edu]
- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 15. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 16. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 17. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 18. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Bruker Introduces Novel NMR Probe Technology for Biological Research | Bruker [bruker.com]
Technical Support Center: Refining Weyipnv-SurA Co-crystallization Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the co-crystallization of the Weyipnv-SurA complex.
Frequently Asked Questions (FAQs)
Q1: What is the first step before attempting co-crystallization of this compound with SurA?
A1: Before initiating co-crystallization trials, it is crucial to confirm that this compound binds to SurA. Biophysical analysis techniques can be employed to quantify the binding affinity.[1][2] It is also important to ensure a homogenous preparation of pure protein.[1]
Q2: Should I use co-crystallization or soaking to obtain this compound-SurA complex crystals?
A2: Both co-crystallization and soaking are viable methods, and the choice is protein-dependent.[3] Co-crystallization, where the pre-formed complex is crystallized, is often preferred for ligands with low solubility or when the ligand induces a significant conformational change in the protein.[3][4] Soaking, which involves introducing the ligand to pre-formed apo-SurA crystals, can be a higher-throughput method if you have a reproducible apo-crystal system.[3][5] However, soaking requires that the ligand binding site be accessible within the crystal lattice.[5]
Q3: What are the recommended starting concentrations and molar ratios for this compound and SurA?
A3: Typical protein concentrations for crystallization are in the range of 10-20 mg/ml.[3] For potent ligands (where the dissociation constant, Kd, is significantly lower than the protein concentration), a 1:1 molar ratio of this compound to SurA can be sufficient.[3] For ligands with weaker affinity, a 10-fold or higher molar excess of the ligand is recommended to ensure the protein is saturated.[3][6]
Q4: The this compound peptide is insoluble in my protein buffer. What should I do?
A4: Insoluble ligands are a common challenge.[4] If this compound is soluble in an organic solvent like DMSO, you can add the DMSO-dissolved ligand to the protein solution, ensuring the final DMSO concentration is tolerated by the protein (typically under 5%).[3] For very insoluble compounds, you might need to add a dilute solution of the ligand to a diluted protein solution to form the complex before concentrating it for crystallization trials.[4]
Q5: I am not getting any crystals, only precipitate. What are the possible causes and solutions?
A5: Precipitation can occur for several reasons, including protein or complex instability, incorrect concentration, or unsuitable buffer conditions. Ensure your SurA protein is monodisperse and free of aggregation using techniques like Dynamic Light Scattering (DLS).[7] You can also try varying the protein and ligand concentrations, screening a wider range of crystallization conditions, or changing the incubation temperature for complex formation.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound-SurA co-crystallization experiments.
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No Crystals, Clear Drops | - Protein concentration is too low.- Conditions are in the undersaturated region of the phase diagram. | - Increase the concentration of the this compound-SurA complex.- Try a wider range of precipitants and pH in your crystallization screen.[1]- Consider using microseeding to promote nucleation.[8][9] |
| Heavy Precipitation in Drop | - Protein/complex concentration is too high.- Ligand insolubility ("crashing out").- Buffer incompatibility or incorrect pH. | - Reduce the protein and/or ligand concentration.[4]- If using a ligand stock in organic solvent (e.g., DMSO), ensure the final concentration is low and tolerated by the protein.- Confirm the stability of the complex in the final buffer before setting up drops.[1] |
| Phase Separation (Oil Droplets) | - High concentration of certain precipitants (e.g., high molecular weight PEGs).- Protein is not behaving ideally. | - Lower the precipitant concentration.- Screen for additives that can improve protein solubility.- Re-evaluate protein purity and monodispersity. |
| Small, Poorly Diffracting Crystals | - Rapid crystal growth.- Sub-optimal crystallization conditions.- Inherent disorder in the crystal lattice. | - Optimize the initial crystallization hit by fine-tuning precipitant and salt concentrations.- Vary the temperature of crystallization.- Try microseeding from the initial small crystals.- Consider post-crystallization treatments like dehydration.[7] |
| Apo-SurA Crystals Form, but No Complex Crystals | - The this compound-SurA complex may crystallize under different conditions than apo-SurA.[6]- Crystal packing of apo-SurA may block the this compound binding site.[10] | - Do not rely solely on apo-SurA crystallization conditions; perform a new, broad screen with the complex.[6]- If the binding site is blocked in the apo-crystal form, co-crystallization is the necessary approach.[5] |
Experimental Protocols & Data
Protocol 1: this compound-SurA Complex Formation for Co-crystallization
-
Protein Preparation: Purify SurA to >95% homogeneity. The final buffer should be one in which the protein is stable and soluble (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligand Preparation: Dissolve this compound in a suitable solvent (e.g., 100% DMSO) to create a concentrated stock solution.
-
Complex Incubation:
-
Slowly add the this compound stock solution to the purified SurA protein while gently mixing to achieve the desired molar ratio (start with 1:5 protein-to-ligand).
-
Ensure the final concentration of the organic solvent is minimal and does not cause protein precipitation.
-
Incubate the mixture on ice or at room temperature for at least 30-60 minutes to allow for complex formation.[4]
-
-
Purification of the Complex (Optional but Recommended): To ensure a homogeneous sample for crystallization, perform size-exclusion chromatography (SEC) to separate the complex from any unbound ligand or aggregated protein.[11]
-
Concentration: Concentrate the purified complex to a working concentration for crystallization screening (e.g., 10-20 mg/ml).
Table 1: Typical Starting Parameters for Co-crystallization Screening
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 5 - 20 mg/ml | Higher concentrations may be needed but can also lead to precipitation. |
| Protein:Ligand Molar Ratio | 1:1 to 1:10 | Dependent on the binding affinity (Kd) of this compound for SurA.[3][6] |
| Incubation Temperature | 4°C or Room Temperature | Some complexes form better at different temperatures.[4] |
| Incubation Time | 30 minutes to overnight | Longer incubation may be necessary for low-affinity ligands.[3] |
| Crystallization Method | Sitting or Hanging Drop Vapor Diffusion | Both are standard methods for initial screening.[12] |
| Screening Temperature | 4°C, 12°C, 20°C | Temperature can significantly impact crystal formation.[7] |
Visualizations
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 4. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. opentrons.com [opentrons.com]
Addressing non-specific binding of Weyipnv in assays
Technical Support Center: Weyipnv Assays
This guide provides troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of the peptide this compound in common research assays. While this compound is known for its specific interaction with the E. coli chaperone protein SurA[1][2][3], like any reagent, it can be subject to non-specific binding, leading to high background and unreliable results. The principles and protocols outlined here are applicable to a wide range of peptide-based assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my this compound assay?
Non-specific binding is the attachment of assay components, such as the this compound peptide, antibodies, or detection reagents, to unintended surfaces or molecules.[4][5] This phenomenon is driven by low-affinity hydrophobic or ionic interactions.[6] It is a significant problem because it generates high background noise, which can obscure the true specific signal, leading to reduced assay sensitivity, false positives, and inaccurate data interpretation.[6][7]
Q2: I'm seeing high background in my ELISA experiment with this compound. What are the most common causes?
High background in an ELISA is a frequent issue that can stem from several factors:
-
Inadequate Blocking: Unoccupied sites on the microplate well surface are not saturated, allowing antibodies or other reagents to bind non-specifically.[8][9]
-
Excessive Antibody Concentration: Using too much primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[6][10][11]
-
Insufficient Washing: Failure to remove all unbound reagents during wash steps is a primary cause of high background.[6][12]
-
Cross-Reactivity: The secondary antibody may be binding to other proteins in the sample or to the blocking agent itself.[5][6]
-
Contaminated Buffers: Bacterial or fungal growth in buffers can lead to spurious signals.[10]
Q3: Could the physicochemical properties of the this compound peptide itself contribute to non-specific binding?
Yes. Peptides, particularly those with hydrophobic or charged residues, can exhibit a tendency to adsorb to plastic surfaces or other proteins.[13][14] The this compound sequence (Trp-Glu-Tyr-Ile-Pro-Asn-Val) contains prominent aromatic and hydrophobic residues (Tryptophan, Tyrosine, Isoleucine, Valine) which can contribute to such interactions. While these are key for its specific binding to SurA[2], they can also mediate non-specific adherence to assay surfaces like microplates or blotting membranes.
Troubleshooting Guides & Protocols
Issue 1: High Background Signal in a this compound ELISA/Western Blot
High background can make it difficult to distinguish the specific signal from noise. The following workflow provides a systematic approach to diagnosing and resolving this issue.
Blocking agents occupy non-specific binding sites on the assay surface, preventing the unwanted attachment of reagents.[7] The ideal blocker must be chosen empirically for your specific assay.
Table 1: Comparison of Common Blocking Agents (Illustrative Data) This table shows hypothetical data for an anti-Weyipnv antibody ELISA to demonstrate the effect of different blocking agents on the signal-to-noise ratio.
| Blocking Agent | Concentration | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio (S/N) |
| 1% BSA in TBS-T | 1% | 1.85 | 0.45 | 4.1 |
| 5% Non-fat Dry Milk in TBS-T | 5% | 2.10 | 0.20 | 10.5 |
| 1% Casein in TBS-T | 1% | 2.05 | 0.15 | 13.7 |
| Commercial Blocker X | 1X | 2.25 | 0.11 | 20.5 |
Protocol 1: Optimizing Your Blocking Step
-
Preparation: Prepare several blocking buffers to test in parallel (e.g., 1-5% BSA, 5% Non-fat Dry Milk, 1% Casein, and a commercial protein-free blocker). Ensure buffers are made fresh.[11]
-
Application: Coat and wash microplate wells or prepare Western blot membranes as per your standard protocol.
-
Blocking: Add the different blocking buffers to separate wells/membranes. Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Antibody Incubation: Proceed with your primary and secondary antibody incubation steps, using the optimal concentrations if known.
-
Washing: Perform thorough washing steps. Increase the number of washes (e.g., to 4-5 times for 5 minutes each) and the volume of wash buffer. Consider increasing the detergent (Tween-20) concentration in your wash buffer to 0.1%.
-
Detection: Develop the signal and measure the results.
-
Analysis: Calculate the signal-to-noise ratio for each blocking agent. The best blocker will yield a strong specific signal with a low background.[15]
Using too much antibody is a common cause of non-specific binding.[10][11] Titrating both primary and secondary antibodies is critical for achieving clean results.
Protocol 2: Antibody Titration
-
Primary Antibody Titration:
-
Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000).
-
Run your assay keeping the secondary antibody concentration constant at its recommended dilution.
-
Include a negative control that omits the primary antibody to assess the contribution of the secondary antibody to the background.[6]
-
Choose the dilution that provides the best signal-to-noise ratio.
-
-
Secondary Antibody Titration:
-
Using the optimal primary antibody dilution determined above, prepare a series of dilutions for your secondary antibody.
-
Run the assay and identify the secondary antibody concentration that maximizes signal without increasing background.
-
-
Incubation Conditions: Consider incubating antibodies for a shorter time at room temperature or for a longer period (overnight) at 4°C, as lower temperatures can help reduce non-specific binding.[11]
Understanding Binding Mechanisms
It is crucial to distinguish between the desired specific binding and undesirable non-specific binding.
References
- 1. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. benchchem.com [benchchem.com]
- 7. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 8. spbase.org [spbase.org]
- 9. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biossusa.com [biossusa.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. lcsciences.com [lcsciences.com]
- 14. e-b-f.eu [e-b-f.eu]
- 15. licorbio.com [licorbio.com]
Technical Support Center: Optimization of smFRET Labeling for Weyipnv-SurA Studies
Welcome to the technical support center for researchers utilizing single-molecule Förster Resonance Energy Transfer (smFRET) to investigate the interaction between the peptide Weyipnv and the chaperone protein SurA. This guide provides troubleshooting advice and frequently asked questions to help you optimize your labeling and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of SurA and its interaction with the this compound peptide?
The E. coli SurA protein is a crucial periplasmic molecular chaperone that assists in the folding and assembly of outer membrane proteins (OMPs).[1][2] It consists of a core domain and two peptidyl-prolyl isomerase (PPIase) domains, P1 and P2.[2][3] The peptide this compound, which mimics a common OMP binding motif, has been shown to bind to the P1 domain of SurA with micromolar affinity.[1][2] This binding event is thought to induce a significant conformational change in SurA, causing it to adopt a more "extended" state where the P1 domain dissociates from the core.[3][4] This dynamic change is well-suited for investigation by smFRET.
Q2: Where should I introduce fluorescent dyes on SurA for this study?
To monitor the conformational change upon peptide binding, you should place the donor and acceptor dyes on different domains that are expected to move relative to each other. Based on the known mechanism, the most informative labeling strategy would be:
-
One dye on the Core domain.
-
The other dye on the P1 domain.
This placement will maximize the change in FRET efficiency as the P1 domain moves away from the core upon this compound binding.[4] Site-directed mutagenesis is required to introduce unique cysteine residues at solvent-exposed, non-critical locations on these domains for subsequent labeling.
Q3: My labeling efficiency is low. How can I improve it?
Low labeling efficiency is a common issue that degrades the quality of single-molecule measurements.[5] If you are experiencing less than the desired labeling stoichiometry, consider the following troubleshooting steps:
-
Cysteine Accessibility: Ensure the engineered cysteine is solvent-exposed and not buried within the protein structure. Use protein visualization software to check residue accessibility.
-
Reducing Agent: Before labeling, ensure the protein is fully reduced. Incubate the purified SurA with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not need to be removed prior to labeling with maleimide (B117702) dyes.
-
Dye Concentration and Incubation: Increase the molar excess of the dye relative to the protein. A common starting point is a 10-fold molar excess. You can also try extending the incubation time or performing the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C), but monitor for protein aggregation.
-
Reaction pH: The optimal pH for cysteine-maleimide labeling is between 6.5 and 7.5. Ensure your reaction buffer is within this range.
-
Dye Quality: Ensure your fluorescent dyes are fresh and have been stored correctly, protected from light and moisture, to prevent degradation.
Troubleshooting Guides
Problem 1: High background fluorescence or poor signal-to-noise ratio.
High background noise can obscure single-molecule events.[6]
Logical Troubleshooting Workflow
References
- 1. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inter-domain dynamics in the chaperone SurA and multi-site binding to its outer membrane protein clients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outer membrane protein assembly mediated by BAM-SurA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Site-Specific Dual-Labeling of Proteins for Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting the conformation of individual proteins in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Expressing the SurA P1 Domain for Weyipnv Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the SurA P1 domain and its interaction with the Weyipnv peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
SurA P1 Domain Expression
Q1: I am observing very low or no expression of the SurA P1 domain in E. coli. What are the potential causes and solutions?
A1: Low or no expression of the SurA P1 domain can stem from several factors. Here's a systematic troubleshooting approach:
-
Plasmid and Insert Integrity:
-
Sequence Verification: Ensure the cloned SurA P1 domain sequence is correct and in-frame with any tags (e.g., His-tag, Strep-tag) by sequencing your construct.[1]
-
Codon Usage: Analyze the codon usage of your construct. Rare codons in E. coli can lead to truncated or non-functional protein. Consider codon optimization or using an E. coli expression host strain that supplies tRNAs for rare codons (e.g., Rosetta strains).[1][2]
-
-
Expression Host and Conditions:
-
Promoter System: Verify that your E. coli strain is compatible with your expression vector's promoter (e.g., T7 promoter requires a DE3 lysogen like BL21(DE3)).[2]
-
Protein Toxicity: The expressed protein may be toxic to the cells.[3] Try a tighter regulation system or use a lower inducer concentration (e.g., lower IPTG concentration) to reduce the expression rate.[3][4] Adding glucose to the medium can also help suppress basal expression before induction.[3]
-
Growth Conditions: Optimize growth conditions such as media (e.g., Terrific Broth may improve yield), temperature, and aeration.[2]
-
-
Detection Issues:
-
Western Blot Controls: If using Western blot for detection, ensure your antibody is effective. Use a positive control for the tag you are trying to detect.[4]
-
Q2: My SurA P1 domain is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a common issue when overexpressing proteins in E. coli. Here are strategies to enhance the solubility of the SurA P1 domain:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[4][5][6]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression, which may prevent aggregation.[3][4]
-
Co-expression of Chaperones: Co-expressing periplasmic chaperones like Skp or FkpA can assist in the proper folding of the SurA P1 domain.[7]
-
Choice of Fusion Partner: Using a highly soluble fusion partner (e.g., Maltose Binding Protein (MBP), Glutathione S-transferase (GST)) can improve the solubility of the target protein.[4]
-
Periplasmic Extraction Optimization: Ensure your periplasmic extraction protocol is efficient and gentle to avoid premature cell lysis, which can contaminate the periplasmic fraction with cytoplasmic proteins and lead to aggregation.[5]
This compound Binding Assays
Q3: I am not observing any binding between my purified SurA P1 domain and the this compound peptide. What could be wrong?
A3: A lack of binding could be due to issues with either the protein, the peptide, or the assay itself.
-
Protein Activity:
-
Proper Folding: Confirm that your purified SurA P1 domain is correctly folded. Techniques like Circular Dichroism (CD) spectroscopy can assess the secondary structure.
-
Purification Artifacts: Ensure that purification tags do not interfere with the binding site. If possible, cleave the tag after purification. Also, be mindful of harsh elution conditions that might denature the protein.
-
-
Peptide Integrity:
-
Peptide Quality: Verify the purity and sequence of the synthetic this compound peptide. Mass spectrometry is a good method for this.
-
Peptide Solubility and Aggregation: Short peptides can sometimes aggregate.[8] Ensure the peptide is fully dissolved in a compatible buffer. You may need to use a small amount of a co-solvent like DMSO.[9]
-
-
Assay Conditions:
-
Buffer Composition: Optimize the buffer pH, ionic strength, and any additives. The binding interaction might be sensitive to these conditions.
-
Binding Kinetics: The binding might be weaker than expected. Ensure your assay is sensitive enough to detect interactions in the expected affinity range (micromolar for this compound and SurA P1).[10][11]
-
Technique-Specific Issues: For techniques like Isothermal Titration Calorimetry (ITC), ensure accurate concentration measurements for both protein and peptide. For fluorescence-based assays, check for quenching effects or other artifacts.
-
Q4: The binding affinity I measure for this compound to the SurA P1 domain is significantly different from the literature values. Why might this be?
A4: Discrepancies in binding affinity can arise from several experimental variables.
-
Experimental Technique: Different techniques can yield slightly different affinity values due to their underlying principles.
-
Buffer and Temperature: Binding affinities are dependent on the buffer composition (pH, salt concentration) and temperature. Ensure your conditions are comparable to the literature you are referencing.
-
Protein and Peptide Concentration: Inaccurate determination of protein and peptide concentrations is a common source of error in binding assays. Use a reliable method like amino acid analysis or a Bradford/BCA assay with a relevant standard to determine protein concentration.
-
Protein Construct: The exact construct of the SurA P1 domain (e.g., presence of tags, flanking residues) can influence binding affinity.
Troubleshooting Guides
Table 1: Troubleshooting SurA P1 Domain Expression
| Problem | Possible Cause | Recommended Solution |
| No/Low Protein Expression | Incorrect plasmid sequence or frameshift. | Sequence verify the plasmid construct.[1] |
| Rare codon usage. | Use a codon-optimized gene or an E. coli strain with tRNAs for rare codons (e.g., Rosetta).[1][2] | |
| Protein is toxic to E. coli. | Use a tightly regulated promoter, lower inducer concentration, or add glucose to the growth media.[3] | |
| Incompatible expression host. | Ensure the host strain is appropriate for the promoter system (e.g., BL21(DE3) for T7 promoter).[2] | |
| Protein in Inclusion Bodies | Expression rate is too high. | Lower the induction temperature (18-25°C) and/or reduce the inducer concentration.[4][5][6] |
| Misfolded protein. | Co-express with periplasmic chaperones (e.g., Skp, FkpA).[7] | |
| Poor solubility of the domain itself. | Use a highly soluble fusion partner like MBP or GST.[4] | |
| Low Yield from Periplasm | Inefficient translocation to the periplasm. | Optimize the signal peptide sequence.[12] |
| Inefficient periplasmic extraction. | Use a gentle and optimized periplasmic extraction protocol.[5] | |
| Protein degradation in the periplasm. | Use protease-deficient E. coli strains. |
Table 2: Troubleshooting this compound Binding Assays
| Problem | Possible Cause | Recommended Solution |
| No Binding Observed | Inactive/misfolded SurA P1 domain. | Check protein folding using Circular Dichroism. Purify under non-denaturing conditions. |
| Degraded or impure this compound peptide. | Verify peptide identity and purity with mass spectrometry.[13] | |
| Peptide aggregation. | Ensure complete solubilization of the peptide, possibly with a co-solvent like DMSO.[8][9] | |
| Suboptimal assay buffer conditions. | Screen different pH values and salt concentrations. | |
| Assay sensitivity is too low. | Use a more sensitive technique or increase the concentrations of protein and peptide. | |
| Inconsistent Binding Data | Inaccurate protein/peptide concentrations. | Accurately determine concentrations using a reliable method (e.g., amino acid analysis, Bradford/BCA with appropriate standard). |
| Pipetting errors. | Use calibrated pipettes and careful technique. | |
| Protein/peptide instability over time. | Use freshly prepared samples for each experiment. | |
| Affinity Differs from Literature | Different experimental conditions. | Match buffer composition, pH, and temperature to the reference study. |
| Different protein constructs. | Be aware that tags or different domain boundaries can affect binding. | |
| Different binding assay technique. | Acknowledge that different methods can yield slightly different results. |
Experimental Protocols
Protocol 1: Expression and Periplasmic Extraction of SurA P1 Domain
-
Transformation: Transform the expression vector containing the SurA P1 domain with an N-terminal periplasmic signal sequence into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Main Culture: Dilute the overnight culture 1:100 into 1 L of fresh LB medium with the antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[5]
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[5]
-
Expression: Continue to grow the culture at 18°C with shaking for 16-20 hours.[5]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Periplasmic Extraction:
-
Resuspend the cell pellet gently in 30 mL of ice-cold TSE buffer (200 mM Tris-HCl pH 8.0, 500 mM Sucrose, 1 mM EDTA).[5]
-
Incubate on ice for 30 minutes with occasional gentle swirling.
-
Add 30 mL of ice-cold 1 mM MgSO4 to induce osmotic shock.
-
Continue incubation on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the spheroplasts.
-
The supernatant is the periplasmic extract containing the SurA P1 domain.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for SurA P1 - this compound Binding
-
Sample Preparation:
-
Dialyze the purified SurA P1 domain and dissolve the this compound peptide in the same buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Determine the accurate concentrations of the protein and peptide stocks.
-
-
ITC Setup:
-
Load the sample cell with the SurA P1 domain at a concentration of 10-50 µM.
-
Load the injection syringe with the this compound peptide at a concentration 10-20 times that of the protein in the cell.
-
-
Titration:
-
Set the experiment temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from the syringe plunging, and discard this data point during analysis.
-
Perform a series of 20-30 injections of the peptide into the protein solution.
-
-
Data Analysis:
-
Integrate the heat changes for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Caption: Experimental workflow for SurA P1 expression and this compound binding.
Caption: Troubleshooting logic for SurA P1 expression and binding assays.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protein expression and extraction of hard-to-produce proteins in the periplasmic space of Escherichia coli [protocols.io]
- 6. Strategies for production of active eukaryotic proteins in bacterial expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Enhance Periplasmic Recombinant Protein Production Yields in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural characteristics of short peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Periplasmic Expression in Escherichia coli for the Production of Recombinant Proteins Tagged with the Small Metal-Binding Protein SmbP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and engineering of a novel peptide, Temporin-WY2, with enhanced in vitro and in vivo efficacy against multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Binding Affinity of Weyipnv to SurA Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of peptide-protein interactions is fundamental to progress. This guide provides a comparative framework for validating the binding affinity of the peptide Weyipnv to the periplasmic molecular chaperone SurA and its mutants. While specific comparative experimental data for this compound across a range of SurA mutants is not extensively available in the public domain, this guide will establish a baseline with wild-type SurA and detail the experimental protocols necessary to characterize these interactions. We will compare the utility of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) for this purpose.
The Escherichia coli SurA protein is a crucial chaperone in the biogenesis of outer membrane proteins (OMPs) and represents a potential target for novel antibacterial agents.[1][2][3] The heptapeptide (B1575542) this compound has been identified as a high-affinity ligand for SurA, binding with an affinity in the micromolar range.[2][4][5] Understanding how mutations in SurA affect this interaction is critical for elucidating its mechanism of action and for the design of potent inhibitors.
Data Presentation: Quantitative Comparison of Binding Affinity
The following table summarizes the expected quantitative data from experiments designed to measure the binding affinity of this compound to wild-type SurA and a hypothetical destabilizing mutant, SurA V37G.[1] The values for wild-type SurA are based on published data, while the values for the mutant are hypothetical but reflect the expected outcome of reduced binding affinity.
| Parameter | Wild-Type SurA | SurA V37G Mutant (Hypothetical) | Method |
| Dissociation Constant (KD) | 1-14 µM[2][4] | > 50 µM | ITC, SPR, FP |
| Association Rate (ka) | ~104 M-1s-1 | ~103 M-1s-1 | SPR |
| Dissociation Rate (kd) | ~10-2 s-1 | ~10-1 s-1 | SPR |
| Enthalpy Change (ΔH) | Favorable (Negative) | Less Favorable | ITC |
| Entropy Change (ΔS) | Favorable (Positive) | Less Favorable | ITC |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6][7]
-
Protein and Peptide Preparation : Wild-type and mutant SurA proteins are expressed and purified. The this compound peptide is synthesized and purified. Both protein and peptide are extensively dialyzed against the same buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl) to minimize buffer mismatch effects.[8]
-
ITC Experiment : A typical experiment involves titrating the this compound peptide (e.g., 220-350 µM in the syringe) into the SurA protein solution (e.g., 10-30 µM in the sample cell) at a constant temperature (e.g., 25°C).[8] The titration consists of a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow for thermal equilibrium to be re-established.[8]
-
Data Analysis : The heat changes per injection are integrated and plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters.[8]
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9][10][11]
-
Immobilization : The SurA protein (ligand) is immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling.[12] One flow cell is left blank or immobilized with a control protein to serve as a reference.[12]
-
Binding Analysis : The this compound peptide (analyte) is injected at various concentrations over the sensor surface. The binding is monitored as a change in the response units (RU). The association phase is followed by a dissociation phase where buffer is flowed over the chip.
-
Data Analysis : The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]
3. Fluorescence Polarization (FP)
FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[13][14][15]
-
Peptide Labeling : The this compound peptide is labeled with a suitable fluorophore (e.g., fluorescein).
-
Binding Assay : A constant concentration of the fluorescently labeled this compound peptide is incubated with increasing concentrations of the SurA protein (wild-type or mutant) in a microplate.[16]
-
Measurement : The fluorescence polarization is measured using a plate reader. As more SurA binds to the labeled peptide, the complex tumbles more slowly, leading to an increase in the polarization value.[14]
-
Data Analysis : The polarization values are plotted against the protein concentration, and the data is fitted to a sigmoidal dose-response curve to determine the KD.[16]
Mandatory Visualizations
Caption: Simplified signaling pathway of SurA-mediated OMP biogenesis.
References
- 1. Insights into the Function and Structural Flexibility of the Periplasmic Molecular Chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. Isothermal titration calorimetry studies [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. publ.iss.it [publ.iss.it]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 13. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4.5. Fluorescence Polarization Assay [bio-protocol.org]
Unveiling the Binding Landscape of SurA: A Comparative Analysis of Weyipnv and Other SurA-Binding Peptides
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the periplasmic chaperone SurA and its binding peptides is critical for developing novel therapeutics that target bacterial outer membrane protein biogenesis. This guide provides an objective comparison of the binding characteristics of the well-established SurA-binding peptide, Weyipnv, with other known SurA ligands, supported by experimental data.
The E. coli SurA protein is a key player in the correct folding and insertion of β-barrel outer membrane proteins (OMPs), making it an attractive target for new antibacterial agents. SurA's function is intimately linked to its ability to bind to specific peptide sequences within unfolded OMPs. Peptides identified through techniques like phage display have become invaluable tools for probing the binding mechanisms of SurA. This guide focuses on comparing the binding of the heptapeptide (B1575542) this compound to other known SurA-binding peptides, providing a clear overview of their relative affinities and the experimental methodologies used to determine them.
Quantitative Comparison of SurA-Binding Peptides
The binding affinity of various peptides to SurA has been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a key parameter for comparing these interactions, with a lower Kd value indicating a stronger binding affinity.
| Peptide Sequence | Peptide Type | SurA Construct | Dissociation Constant (Kd) (µM) | Experimental Method |
| This compound | Phage Display-derived | Full-length SurA, SurA core domain | 1 - 14[1] | Isothermal Titration Calorimetry |
| NFTLKFWDIFRK | Phage Display-derived | Full-length SurA, SurA(ΔP2) | Micromolar range, ~2-fold weaker than this compound[2] | Isothermal Titration Calorimetry |
| OmpX-derived peptides | Outer Membrane Protein Fragments | Full-length SurA | > 100[3] | Not specified |
Experimental Protocols
The determination of binding affinities for SurA-peptide interactions predominantly relies on Isothermal Titration Calorimetry (ITC). This technique directly measures the heat changes that occur upon the binding of a ligand (peptide) to a macromolecule (SurA), allowing for the accurate determination of binding affinity, stoichiometry, and thermodynamic parameters.
Isothermal Titration Calorimetry (ITC) Protocol for SurA-Peptide Binding
This protocol is adapted from methodologies described in studies of SurA-peptide interactions.[2]
1. Sample Preparation:
- Express and purify E. coli SurA protein (full-length or specific domains).
- Synthesize and purify the peptides of interest (e.g., this compound, NFTLKFWDIFRK) to >95% purity.
- Thoroughly dialyze both the SurA protein and the peptides against the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM phosphate (B84403) buffer, pH 7.3.[1]
2. ITC Experiment Setup:
- Instrument: A high-sensitivity isothermal titration calorimeter.
- Temperature: Perform the experiment at a constant temperature, typically 25 °C.[2]
- Sample Cell: Load the SurA protein into the sample cell at a concentration of approximately 10-50 µM.
- Syringe: Load the peptide solution into the injection syringe at a concentration 10-20 fold higher than the SurA concentration (e.g., 200-1000 µM).
3. Titration:
- Perform an initial small injection (e.g., 1-2 µL) to remove any air from the syringe tip and to account for initial mixing effects. This data point is typically discarded during analysis.
- Carry out a series of subsequent injections (e.g., 20-30 injections of 5-10 µL each) at regular intervals (e.g., 120-180 seconds) to allow the system to reach equilibrium after each injection.
4. Data Analysis:
- Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.
- Plot the heat change per mole of injectant against the molar ratio of peptide to SurA.
- Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved in this comparative analysis, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for determining SurA-peptide binding affinity using ITC.
Caption: Logical comparison of the binding affinities of different peptides to SurA.
Conclusion
The heptapeptide this compound exhibits the strongest binding affinity to SurA among the peptides compared here, with a dissociation constant in the low micromolar range. The longer peptide, NFTLKFWDIFRK, also binds with micromolar affinity, though slightly weaker than this compound. In contrast, peptides derived from the outer membrane protein OmpX show significantly weaker binding. This comparative analysis highlights the sequence-specific nature of SurA's peptide-binding groove and underscores the utility of phage display-derived peptides like this compound as high-affinity probes for studying SurA's structure and function. The detailed ITC protocol provided serves as a valuable resource for researchers aiming to quantify further SurA-peptide interactions, aiding in the rational design of novel antibacterial agents targeting this essential chaperone.
References
- 1. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Weyipnv Binding Data from Different Techniques: A Comparative Guide
Introduction
In drug discovery and development, robust and reproducible characterization of the binding affinity of a compound to its target is paramount. Cross-validation of binding data using multiple biophysical and biochemical techniques is crucial for confirming the interaction, ensuring data accuracy, and providing a comprehensive understanding of the binding mechanism. This guide provides a comparative overview of common techniques used to measure binding affinity, using the peptide Weyipnv as an example. This compound is a peptide that binds to the P1 domain of the molecular chaperone SurA, which is involved in the biogenesis of outer membrane proteins in Gram-negative bacteria.[1][2][3][4] This guide will present a framework for comparing data from different experimental approaches, detail the methodologies for key experiments, and visualize the cross-validation workflow and a relevant signaling pathway.
Data Presentation: Quantitative Comparison of Binding Affinities
The binding affinity of this compound to the SurA protein has been determined using various techniques. The following table summarizes the quantitative data obtained from different experimental setups.
| Technique | Ligand | Analyte | K D (μM) | Stoichiometry (n) | Reference |
| Isothermal Titration Calorimetry (ITC) | This compound peptide | SurA | 1-14 | 0.88 ± 0.01 | [2][3] |
| Isothermal Titration Calorimetry (ITC) | This compound peptide | SurA(ΔP2) | Not Specified | 1.17 ± 0.01 | [2] |
| X-ray Crystallography | This compound peptide | SurA P1 domain | Not Applicable | 1:1 | [1][2] |
| Nuclear Magnetic Resonance (NMR) | This compound peptide | SurA-WT | Not Specified | Not Specified | [1] |
Note: K D (dissociation constant) is a measure of binding affinity; a lower K D indicates a stronger binding affinity. Stoichiometry (n) represents the molar ratio of the ligand to the analyte in the complex.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. Below are the protocols for the key techniques used to measure the binding of this compound to SurA.
1. Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5]
-
Materials:
-
Purified SurA protein and synthesized this compound peptide, both dialyzed against the same buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
ITC instrument.
-
-
Procedure:
-
The SurA protein solution is loaded into the sample cell of the calorimeter.
-
The this compound peptide solution, at a concentration 10-20 times that of the protein, is loaded into the injection syringe.
-
A series of small, sequential injections of the this compound peptide into the sample cell is performed.
-
The heat change associated with each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding isotherm is then fitted to a suitable binding model to determine K D , n, and ΔH.
-
2. X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-ligand complex, confirming the binding site and the interactions involved.
-
Materials:
-
Highly purified SurA P1 domain and this compound peptide.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment.
-
-
Procedure:
-
The SurA P1 domain is co-crystallized with an excess of the this compound peptide.
-
Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain high-quality crystals.
-
Crystals are cryo-protected and exposed to a high-intensity X-ray beam.
-
The diffraction pattern is collected and processed to determine the electron density map.
-
A structural model of the protein-peptide complex is built into the electron density map and refined.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the chemical environment of atoms in a protein upon ligand binding, providing information on the binding site and conformational changes.[6]
-
Materials:
-
¹⁵N-labeled SurA protein.
-
Unlabeled this compound peptide.
-
NMR spectrometer.
-
-
Procedure:
-
A baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled SurA protein is recorded.
-
The this compound peptide is titrated into the protein sample.
-
¹H-¹⁵N HSQC spectra are recorded at different peptide concentrations.
-
Changes in the chemical shifts and intensities of the protein's amide signals are monitored.
-
Residues with significant chemical shift perturbations are mapped onto the protein structure to identify the binding site.
-
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of binding data.
Caption: Workflow for cross-validating this compound binding data.
Hypothetical Signaling Pathway Involving SurA
This diagram illustrates a simplified, hypothetical signaling pathway where SurA's chaperone activity, influenced by interactions like that with this compound, plays a role in outer membrane protein assembly, which in turn can affect cellular signaling in response to environmental stress.
Caption: Hypothetical signaling pathway involving SurA.
References
- 1. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Weyipnv Peptide Interaction with the Periplasmic Chaperone SurA from Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Introduction to SurA and the Weyipnv Peptide
SurA is a crucial periplasmic chaperone involved in the biogenesis of β-barrel outer membrane proteins (OMPs) in Gram-negative bacteria.[1] It functions by binding to uOMPs as they emerge from the Sec translocon in the inner membrane, preventing their aggregation in the periplasm and facilitating their delivery to the β-barrel assembly machinery (BAM) complex for insertion into the outer membrane.[1] Due to its critical role in the assembly of virulence factors and maintaining outer membrane integrity, SurA is a promising target for the development of new antimicrobial agents.[2][3]
The heptapeptide, with the sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val (this compound), was identified through phage display as a high-affinity ligand for the E. coli SurA protein.[4][5] It mimics the aromatic-rich sequences found in the natural OMP substrates of SurA, making it an invaluable tool for studying the molecular mechanisms of SurA-substrate recognition.[5][6]
Quantitative Analysis of this compound-SurA Interaction in Escherichia coli
The binding of the this compound peptide to E. coli SurA has been quantitatively characterized, primarily using Isothermal Titration Calorimetry (ITC). This interaction is notable for its micromolar affinity, which is significant for a chaperone-peptide interaction.
| Bacterial Species | SurA Construct | Peptide | Method | Dissociation Constant (Kᵈ) | Reference |
| Escherichia coli | Full-length SurA | This compound | ITC | 1-14 µM | [4][6] |
| Escherichia coli | SurA core domain | This compound | ITC | 1-14 µM | [4] |
| Escherichia coli | SurA (in another study) | Unfolded OmpX | MST | ~800 nM | [7] |
Note: The binding affinity of SurA for a full unfolded OMP (OmpX) is higher than for the short this compound peptide, which is expected as the full protein offers more interaction points.
Comparative Functional Analysis of SurA Across Different Bacterial Species
While direct binding data for this compound with SurA from other species is lacking, the functional role of SurA is highly conserved, particularly its importance for virulence and antibiotic resistance.
| Bacterial Species | Key Roles of SurA | Impact of SurA Deletion | Reference |
| Escherichia coli | OMP biogenesis, stationary-phase survival.[8] | Decreased OMP levels, increased sensitivity to detergents.[8] | [8] |
| Salmonella enterica | Virulence, motility, biofilm formation, and starvation-stress response.[9][10] | Attenuated virulence, making it a potential live vaccine candidate.[9] | [9][10] |
| Yersinia pestis | Virulence and outer membrane integrity. | Reduced OMP levels, diminished host cell association.[11] | [11] |
| Pseudomonas aeruginosa | Virulence, antibiotic resistance, and desiccation tolerance.[1][3] | Increased membrane permeability, re-sensitization to antibiotics in multidrug-resistant strains.[3][12] | [3][12] |
| Neisseria gonorrhoeae | Implicated in multidrug resistance through effects on cell envelope proteins. | Mutations in surA are associated with reduced susceptibility to multiple antibiotics.[13] | [13] |
Comparative Sequence Analysis of SurA Homologs
The function of SurA is rooted in its protein sequence and structure. A comparison of SurA protein sequences from E. coli, S. enterica, Y. pestis, and P. aeruginosa reveals a high degree of conservation, particularly in the domains responsible for chaperone activity and substrate binding. The sequence for N. gonorrhoeae SurA is not as readily available in public databases but is presumed to share homology.
The sequence identity between E. coli SurA and its homologs in Salmonella is very high (>90%), and significant identity is also shared with the Yersinia homolog (~74%).[11] This conservation strongly suggests that the fundamental mechanisms of OMP recognition and binding are preserved across these species. Therefore, it is highly probable that SurA from these related bacteria would also recognize and bind to the this compound peptide, although the precise binding affinities may vary.
Signaling Pathways and Experimental Workflows
OMP Biogenesis Pathway involving SurA
The following diagram illustrates the general pathway of OMP biogenesis where SurA plays a pivotal role. This pathway is conserved across the discussed Gram-negative bacteria.
Caption: The SurA-dependent pathway for outer membrane protein (OMP) biogenesis.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
The following diagram outlines the typical workflow for determining the binding affinity of a peptide like this compound to SurA using ITC.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for SurA-Weyipnv Binding
This protocol is a generalized procedure based on standard methods for measuring protein-peptide interactions.
-
Protein and Peptide Preparation:
-
Express and purify the SurA protein from the desired bacterial species. Ensure high purity (>95%) as determined by SDS-PAGE.
-
Synthesize or purchase the this compound peptide with high purity (e.g., >98% by HPLC).
-
Thoroughly dialyze the purified SurA protein and dissolve the this compound peptide in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize the heat of dilution effects.
-
-
Concentration Determination:
-
Accurately determine the concentration of the SurA protein solution using a reliable method such as UV-Vis spectrophotometry with the calculated extinction coefficient.
-
Accurately determine the concentration of the this compound peptide stock solution.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
The reference cell is filled with deionized water.
-
-
Sample Loading:
-
Load the SurA solution into the sample cell at a concentration typically 10-20 times the expected Kᵈ (e.g., 20-50 µM).
-
Load the this compound peptide solution into the titration syringe at a concentration 10-15 times that of the protein in the cell (e.g., 200-500 µM).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the peptide solution into the protein-filled sample cell.
-
Allow the system to equilibrate between injections. The heat change upon binding is measured for each injection.
-
-
Data Analysis:
-
The raw data (heat pulses over time) are integrated to yield the heat change per injection.
-
These values are plotted against the molar ratio of peptide to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using the instrument's software to determine the dissociation constant (Kᵈ), binding enthalpy (ΔH), and stoichiometry of binding (n).
-
X-ray Crystallography for SurA-Weyipnv Complex
This protocol outlines the general steps for determining the crystal structure of a SurA-peptide complex.
-
Protein-Peptide Complex Formation:
-
Purify SurA to a high concentration (e.g., 5-10 mg/mL) in a suitable buffer.
-
Prepare a stock solution of the this compound peptide.
-
Incubate the SurA protein with a molar excess of the this compound peptide (e.g., 1:5 molar ratio) for a sufficient time to ensure complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using commercial or in-house screens. Droplets are typically composed of a 1:1 ratio of the protein-peptide complex solution and the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by refining the conditions (e.g., concentration of precipitant, pH) to obtain larger, single crystals.
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) mixed with the mother liquor to prevent ice formation during freezing.
-
Harvest the crystals using a loop and flash-cool them in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray beamline (often at a synchrotron source).
-
Collect a full diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the space group and unit cell dimensions and to integrate the reflection intensities.
-
Solve the phase problem using molecular replacement, using a known structure of SurA as a search model.
-
Build the atomic model of the SurA-Weyipnv complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its fit and geometry, resulting in the final three-dimensional structure.
-
Conclusion
The interaction between the this compound peptide and E. coli SurA provides a foundational model for understanding substrate recognition by this essential periplasmic chaperone. Although direct quantitative comparisons of this compound binding to SurA from other pathogenic bacteria are currently unavailable, the significant conservation in SurA's sequence and its crucial role in virulence across species like Salmonella, Yersinia, Pseudomonas, and Neisseria suggest a conserved binding mechanism for aromatic-rich motifs. This makes SurA an attractive and broadly applicable target for novel therapeutics aimed at disrupting outer membrane biogenesis in a range of Gram-negative pathogens. Further research into the specific binding kinetics and structural details of SurA-ligand interactions in these diverse species will be critical for the development of targeted anti-SurA agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprivation of the Periplasmic Chaperone SurA Reduces Virulence and Restores Antibiotic Susceptibility of Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inter-domain dynamics in the chaperone SurA and multi-site binding to its outer membrane protein clients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surA chaperone SurA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Salmonella enterica Serovar Typhimurium surA Mutants Are Attenuated and Effective Live Oral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Periplasmic peptidyl-prolyl isomerases SurA and FkpA play an important role in the starvation-stress response (SSR) of Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demarcating SurA Activities Required for Outer Membrane Targeting of Yersinia pseudotuberculosis Adhesins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprivation of the Periplasmic Chaperone SurA Reduces Virulence and Restores Antibiotic Susceptibility of Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substitutions in SurA and BamA Lead to Reduced Susceptibility to Broad Range Antibiotics in Gonococci - PMC [pmc.ncbi.nlm.nih.gov]
Weyipnv as a Control Peptide in SurA Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The periplasmic chaperone SurA is a critical component in the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria, making it a compelling target for the development of novel antibiotics. Assays designed to identify inhibitors of SurA require robust controls to ensure the validity and accuracy of screening results. This guide provides a comprehensive comparison of the peptide Weyipnv and other alternatives as control peptides in SurA inhibition assays, supported by experimental data and detailed protocols.
The Role of Control Peptides in SurA Inhibition Assays
In the context of SurA inhibition assays, control peptides are essential for validating the assay's performance and interpreting the results. They typically fall into two categories:
-
Positive Controls: These are molecules known to bind to SurA with a measurable affinity. They are used to establish the dynamic range of the assay and to confirm that the system is capable of detecting binding events. The heptapeptide (B1575542) this compound (Trp-Glu-Tyr-Ile-Pro-Asn-Val) is a well-characterized high-affinity ligand for the P1 domain of SurA and serves as an excellent positive control or competitor in binding assays.[1][2][3][4]
-
Negative Controls: These are molecules that are not expected to bind to SurA. They are crucial for identifying false positives and ensuring that the observed inhibitory effects are specific to the target. An ideal negative control would have a similar amino acid composition to the active peptide but a randomized sequence, often referred to as a "scrambled" peptide. This helps to control for non-specific interactions based on physicochemical properties.
Comparative Analysis of Control Peptides and Inhibitors
The selection of appropriate controls is critical for the reliability of SurA inhibition screening. Here, we compare this compound with potential negative controls and known inhibitors of SurA.
| Compound | Type | Mechanism of Action/Interaction | Quantitative Data (Binding Affinity/Inhibition) | Reference(s) |
| This compound | Positive Control/Competitor | High-affinity binding to the P1 domain of SurA.[1][2][4] | Kd: 1-14 µM (Isothermal Titration Calorimetry) | [3] |
| Scrambled this compound (e.g., V-P-N-I-Y-E-W) | Negative Control (Hypothetical) | Expected to have significantly reduced or no binding affinity to SurA due to the altered sequence. | Not available in published literature; would require experimental validation. | |
| Fmoc-L-tryptophan | Small Molecule Inhibitor | Binds to the client binding site of SurA. | High micromolar affinity (Fluorescence Anisotropy Assay) | [5] |
| Fmoc-L-phenylalanine | Small Molecule Inhibitor | Binds to the client binding site of SurA. | High micromolar affinity (Fluorescence Anisotropy Assay) | [5] |
| Fmoc-β-(2-quinolyl)-D-alanine | Small Molecule Inhibitor | Binds to the client binding site of SurA. | High micromolar affinity (Fluorescence Anisotropy Assay) | [5] |
Experimental Protocols
Accurate and reproducible data are paramount in drug discovery. The following are detailed methodologies for two key types of SurA inhibition assays.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled peptide (e.g., FITC-Weyipnv) from SurA by a potential inhibitor. A decrease in fluorescence polarization indicates that the inhibitor is competing for the same binding site as the labeled peptide.
Workflow:
Caption: Workflow for a SurA Fluorescence Polarization competition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.
-
SurA: Prepare a 2x working stock of purified SurA in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low micromolar range.
-
FITC-Weyipnv (Probe): Prepare a 2x working stock of the fluorescently labeled peptide in assay buffer. The final concentration is typically around 10-50 nM.
-
Test Compounds: Prepare serial dilutions of test compounds, this compound (positive control), and a scrambled peptide (negative control) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the 2x SurA working stock to each well.
-
Add 5 µL of the test compound dilutions or controls to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2x FITC-Weyipnv working stock to all wells.
-
Incubate for a further 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters for FITC (Excitation ~485 nm, Emission ~520 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
OMP Aggregation Inhibition Assay
This assay assesses the ability of SurA to prevent the aggregation of unfolded OMPs. Inhibitors of SurA's chaperone activity will result in an increase in OMP aggregation, which can be monitored by light scattering.
Workflow:
Caption: Workflow for an OMP aggregation inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Unfolded OMP: Denature a purified OMP (e.g., OmpT) in 8 M urea.
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, pH 7.5.
-
SurA and Test Compounds: Prepare solutions of SurA and test compounds (including controls) in the assay buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, mix SurA (final concentration ~1-5 µM) with the test compound at various concentrations.
-
Initiate the aggregation by rapidly diluting the unfolded OMP into the cuvette (e.g., a 100-fold dilution to a final OMP concentration of ~1 µM).
-
Immediately start monitoring the increase in light scattering at 360 nm over time using a spectrophotometer or a plate reader.
-
-
Data Analysis:
-
Determine the initial rate of aggregation from the linear phase of the light scattering curve.
-
Calculate the percentage of inhibition of SurA's anti-aggregation activity for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The chaperone activity of SurA is a key step in the biogenesis of outer membrane proteins. Inhibition of SurA disrupts this pathway, leading to the accumulation of misfolded OMPs and ultimately compromising the integrity of the outer membrane.
References
- 1. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The periplasmic molecular chaperone protein SurA binds a peptide motif that is characteristic of integral outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual client binding sites in the ATP-independent chaperone SurA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of inhibitors of the E. coli chaperone SurA using in silico and in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Weyipnv-Bound SurA versus its Apo State
A Comparative Guide for Researchers in Drug Development and Structural Biology
The periplasmic chaperone SurA is a critical player in the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria, making it a compelling target for novel antibacterial agents. SurA's function is intrinsically linked to its dynamic structure, which adapts to recognize and bind unfolded OMP segments. This guide provides a detailed structural comparison between the apo (unbound) form of SurA and its conformation when bound to the model peptide Weyipnv, a high-affinity ligand that mimics an OMP binding motif. Understanding these structural differences is paramount for the rational design of inhibitors that can disrupt SurA's chaperone activity.
At a Glance: Key Structural and Energetic Differences
The binding of the this compound peptide to SurA induces a significant conformational change, shifting the chaperone from a compact, auto-inhibited state to an open, substrate-receptive state. This transition is crucial for its function in OMP biogenesis. The following table summarizes the key quantitative differences between the apo and this compound-bound forms of SurA.
| Parameter | Apo-SurA | This compound-Bound SurA | Experimental Method |
| Quaternary Structure | Monomer | Monomer | X-ray Crystallography, smFRET |
| P1 Domain Conformation | Dynamic equilibrium between a major "closed" state and a minor "open" state. | Predominantly "open" or "extended" state. | smFRET, SANS, NMR |
| core-P1 FRET Efficiency (E_FRET) | Bimodal distribution with peaks at ~0.2 (open) and ~0.6 (closed). | Single distribution centered at ~0.5. | smFRET[1][2][3] |
| Binding Affinity (Kd) for this compound | N/A | 1-14 µM | Isothermal Titration Calorimetry[4] |
| Peptide Interface Accessible Surface Area | N/A | 648 Ų (on the peptide) | X-ray Crystallography[5] |
| Peptide Conformation | N/A | Extended | X-ray Crystallography[5] |
The "Closed" to "Open" Transition: A Conformational Shift
In its unbound, or apo, state, SurA exists in a dynamic equilibrium. The first peptidyl-prolyl isomerase (PPIase) domain, P1, which is responsible for peptide recognition, predominantly docks against the N- and C-terminal core of the protein.[3] This "closed" conformation is considered to be in an auto-inhibited state. A smaller population of SurA molecules exists in an "open" conformation where the P1 domain is dissociated from the core.
The binding of the this compound peptide to a crevice on the P1 domain stabilizes this "open" or "extended" conformation.[3][4] This conformational shift is thought to be a key step in the chaperone cycle, exposing other binding sites on the SurA core and preparing it to engage with unfolded OMP substrates.
Experimental Workflows
The structural and thermodynamic data presented in this guide are the result of several key biophysical techniques. The generalized workflows for these experiments are outlined below.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes associated with the binding of this compound to SurA, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Sample Preparation:
-
Express and purify E. coli SurA to >95% purity.
-
Synthesize the this compound peptide to >95% purity.
-
Thoroughly dialyze both the protein and the peptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Determine the accurate concentrations of both SurA and the this compound peptide using a reliable method such as UV-Vis spectroscopy.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the SurA solution (e.g., 20-50 µM) into the sample cell.
-
Load the this compound peptide solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.
-
-
Data Acquisition:
-
Perform a series of small, timed injections (e.g., 2 µL) of the peptide solution into the protein solution while stirring.
-
Record the heat released or absorbed after each injection.
-
Continue injections until the binding sites are saturated, as indicated by the diminishing heat changes.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
X-ray Crystallography
This technique provides a high-resolution, static picture of the this compound peptide bound to the P1 domain of SurA.
-
Crystallization:
-
Mix purified SurA (or a construct like the P1 domain) with a molar excess of the this compound peptide.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Optimize lead conditions to obtain single, well-diffracting crystals.
-
-
Data Collection:
-
Cryo-protect the crystal (e.g., by soaking in a solution containing glycerol (B35011) or other cryoprotectants) and flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer in a synchrotron X-ray beamline.
-
Rotate the crystal in the X-ray beam and collect a series of diffraction images.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities.
-
Solve the phase problem using techniques like molecular replacement, using a previously determined structure of apo-SurA as a search model.
-
Build an atomic model of the SurA-peptide complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density.
-
Validate the final model using established stereochemical and structural quality metrics.
-
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
smFRET is a powerful technique to probe the conformational dynamics of SurA in solution by measuring the distance between two fluorescently labeled sites on the protein.
-
Protein Labeling:
-
Introduce single cysteine residues at specific locations on the SurA protein (e.g., one in the core domain and one in the P1 domain) through site-directed mutagenesis.
-
Label the cysteine residues with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
-
Purify the doubly labeled protein to remove any unlabeled or singly labeled species.
-
-
Data Acquisition:
-
Immobilize the labeled SurA molecules on a passivated microscope slide at a low density to ensure individual molecules can be resolved.
-
Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophore.
-
Simultaneously record the fluorescence emission from both the donor and acceptor fluorophores over time using a sensitive camera.
-
Perform measurements on the apo protein and then in the presence of a saturating concentration of the this compound peptide.
-
-
Data Analysis:
-
For each single molecule, calculate the FRET efficiency (E_FRET) as a function of time from the intensities of the donor and acceptor signals.
-
Generate histograms of the FRET efficiency values for a large population of molecules for both the apo and this compound-bound states.
-
Fit the histograms to Gaussian distributions to identify the populations of different conformational states and their corresponding FRET efficiencies. A shift in the peak positions between the apo and bound states indicates a conformational change.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Outer membrane protein assembly mediated by BAM-SurA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The periplasmic bacterial molecular chaperone SurA adapts its structure to bind peptides in different conformations to assert a sequence preference for aromatic residues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling the Weyipnv Peptide
Disclaimer: "Weyipnv" is the amino acid sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val. As a synthetic peptide for research purposes, a specific Safety Data Sheet (SDS) is not available. The following information is based on general safety protocols for handling non-hazardous research peptides. It is crucial to treat any unknown substance with caution. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and General Precautions
Synthetic peptides are generally considered to have low toxicity. However, since the exact biological effects of "this compound" may not be fully characterized, it is prudent to handle it as a potentially hazardous substance. The primary risks associated with handling peptides in their lyophilized (powder) form are inhalation and eye contact. For peptides in solution, the risks include skin and eye contact.
Key Precautions:
-
Always handle peptides in a designated laboratory area.[1]
-
Avoid inhalation of lyophilized powder by working in a fume hood or a well-ventilated area.[1][2]
-
Prevent cross-contamination by using sterile equipment for each handling step.[1][3]
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling the this compound peptide in both its lyophilized and solution forms.
| Form | Required PPE | Rationale |
| Lyophilized Powder | - Nitrile gloves- Safety glasses with side shields or goggles- Laboratory coat- Respiratory protection (if not handled in a fume hood) | - Prevents skin contact.- Protects eyes from airborne particles.[1][4]- Protects clothing and skin.[1][4]- Prevents inhalation of fine powder.[1] |
| Solution | - Nitrile gloves- Safety glasses with side shields or goggles- Laboratory coat | - Prevents skin contact with the peptide solution.- Protects eyes from splashes.[1][4]- Protects clothing and skin from spills.[1][4] |
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the integrity of the peptide and ensuring laboratory safety.
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation, which can degrade the peptide.[5]
-
Solvent Selection: Consult any available product documentation for the recommended solvent. If not specified, sterile, high-purity water is a common starting point for hydrophilic peptides. For hydrophobic peptides, organic solvents like DMSO or acetonitrile (B52724) may be necessary, followed by dilution in an aqueous buffer.[6]
-
Reconstitution: Work in a sterile environment. Slowly add the appropriate solvent to the vial, allowing it to run down the side.[5]
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation.[5]
-
Labeling: Clearly label the vial with the peptide name, concentration, reconstitution date, and storage conditions.[3]
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Months to years | Store in a tightly sealed container with a desiccant to prevent moisture absorption. Protect from light.[3][6][7] |
| In Solution | 4°C | 1-2 weeks | For short-term storage.[6] |
| In Solution | -20°C or -80°C | Up to 3-4 months at -20°C, up to 1 year at -80°C | For long-term storage, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[6][7] |
Disposal Plan
Peptide waste should be treated as chemical waste and disposed of according to institutional and local regulations. Never pour peptide solutions down the drain or discard solid waste in the regular trash.[1][3]
Workflow for this compound Waste Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
First Aid Measures
In case of accidental exposure, follow these general first aid procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
General Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving a research peptide like this compound.
Caption: General experimental workflow for using the this compound peptide.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. choiceaminos.com [choiceaminos.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
